2,6-Dimethylpyrimidine-4-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-5(2)8-4/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFSYMKFEOQWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyrimidine Core: A Foundation of Biology and Chemistry
An In-Depth Technical Guide to the History and Discovery of Pyrimidine-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pyrimidine-4-carboxylic acids, from their historical roots in the broader discovery of pyrimidine chemistry to their current role as pivotal scaffolds in modern drug discovery and materials science. We will explore the key milestones, synthetic evolution, physicochemical properties, and diverse biological applications of this important class of heterocyclic compounds.
The pyrimidine ring is a foundational heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3.[1] This simple six-membered ring is of immense biological significance, forming the core structure of the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[2] Beyond its central role in genetics, the pyrimidine scaffold is found in essential vitamins like thiamine (vitamin B1) and is a recurring motif in a vast array of synthetic compounds with significant therapeutic applications, including antiviral and anticancer agents.[2][3][4]
Pyrimidine-4-carboxylic acid, a derivative featuring a carboxylic acid group at the 4-position, represents a particularly versatile and valuable member of this family. This functional group provides a reactive handle for a wide range of chemical modifications, making it an essential building block for constructing more complex, biologically active molecules.[3]
A Historical Journey: From Uric Acid to a Synthetic Scaffold
The story of pyrimidine-4-carboxylic acid is intrinsically linked to the broader history of pyrimidine chemistry, which began long before this specific derivative was isolated.
-
Early 19th Century: The earliest encounters with pyrimidine-like structures came from the study of natural products. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, through the oxidation of uric acid.[5] These early derivatives were known, but their underlying heterocyclic structure was not yet understood.[2]
-
The First Syntheses (1870s-1880s): The first laboratory synthesis of a pyrimidine compound was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[2] This marked a pivotal moment, moving pyrimidines from the realm of natural product isolation to synthetic chemistry. The systematic study of this class of compounds began in earnest in 1884 with the work of Pinner, who developed a method for synthesizing derivatives by condensing amidines with ethyl acetoacetate. It was Pinner who first coined the name "pyrimidin" in 1885.[2]
-
Isolation of the Parent Ring (1900): The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman synthesized it by converting 2,4,6-trichloropyrimidine (derived from barbituric acid) via reduction with zinc dust.[2]
-
Emergence of Pyrimidine-4-Carboxylic Acid: The specific discovery of pyrimidine-4-carboxylic acid is not marked by a single seminal event but rather by its gradual emergence as a critical synthetic intermediate.[6][7] As synthetic methodologies for creating diverse pyrimidine derivatives expanded in the 20th century, the utility of the carboxylic acid functional group at the C4 position became increasingly apparent. Its value lies in its ability to be readily converted into esters, amides, and other functional groups, providing a gateway to vast libraries of novel compounds for biological screening.[8][9]
Physicochemical and Spectroscopic Profile
The utility of pyrimidine-4-carboxylic acid in a laboratory setting is defined by its physical and chemical properties. It is a stable, moderately soluble compound, which facilitates its handling and incorporation into a variety of reaction conditions.[3]
Table 1: Physicochemical Properties of Pyrimidine-4-Carboxylic Acid and a Key Derivative.
| Property | Pyrimidine-4-carboxylic acid | 6-Oxo-3H-pyrimidine-4-carboxylic acid |
| CAS Number | 31462-59-6[3][10] | 6299-87-2[11] |
| Molecular Formula | C₅H₄N₂O₂[3][10] | C₅H₄N₂O₃[11] |
| Molecular Weight | 124.10 g/mol [3][10] | 140.10 g/mol [11] |
| Appearance | White solid[3] | White to off-white powder[11] |
| Melting Point | Not consistently reported | 268-270 °C[11] |
| Solubility | Moderately soluble in water; Soluble in DMF (~5 mg/ml) and DMSO (~20 mg/ml)[3][12] | Data not widely available |
Spectroscopic Characterization
The structural elucidation of pyrimidine-4-carboxylic acids and their derivatives relies on standard analytical techniques:
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds. Studies have shown that the fragmentation routes are heavily influenced by the nature of substituents, particularly at the 2-position of the pyrimidine ring.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the substitution pattern on the pyrimidine ring.[14][15]
-
Infrared (IR) and UV Spectroscopy: These techniques are used to identify key functional groups (like the carboxylic acid C=O and O-H stretches in IR) and conjugated systems within the molecule.[15]
Synthetic Methodologies: Building the Core
The synthesis of the pyrimidine ring is a well-established field of heterocyclic chemistry, with numerous methods developed over the past century. As a class, pyrimidines are typically synthesized by the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as urea, thiourea, or an amidine.[2][11]
Foundational Synthesis: The Principal Synthesis
The most common approach involves the condensation of a three-carbon component with a reagent providing the N1-C2-N3 fragment of the ring.
Caption: General workflow for the principal synthesis of pyrimidine rings.
Experimental Protocol: Synthesis of a Pyrimidine-4-Carboxylate Derivative
This protocol is a representative example based on established condensation methodologies for constructing the pyrimidine core.
Objective: To synthesize Ethyl 2-amino-6-methylpyrimidine-4-carboxylate.
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Guanidine hydrochloride (1 equivalent)
-
Sodium ethoxide (2 equivalents)
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride, followed by the dropwise addition of ethyl acetoacetate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The sodium ethoxide acts as a base to deprotonate the guanidine and facilitate the condensation reaction with the β-ketoester (ethyl acetoacetate). Refluxing provides the necessary activation energy for the cyclization to occur.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Isolation: Resuspend the resulting solid residue in water and neutralize carefully with hydrochloric acid until the pH is approximately 7. The precipitated product will form.
-
Purification: Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Self-Validation: The purity of the final compound should be assessed by measuring its melting point and confirmed using spectroscopic methods (NMR, MS). High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[11]
-
Biological Activity and Applications in Drug Development
The pyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. It serves as a key building block in the synthesis of pharmaceuticals targeting a range of diseases.[1][3][4]
-
Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the growth of rapidly dividing cancer cells.[5] The carboxylic acid handle allows for the attachment of various side chains that can enhance binding to target enzymes or receptors. Novel pyrimidine-4-carboxylic acid derivatives have been specifically investigated for their anti-tumor activity.[4][16]
-
Antiviral Therapies: The structural similarity of pyrimidines to the natural nucleobases makes them ideal candidates for antiviral drug design. Derivatives can act as inhibitors of viral polymerases or other enzymes essential for viral replication.[3][17]
-
Antimicrobial and Anti-inflammatory Agents: The pyrimidine core is present in numerous compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties.[1][4][14][17] Recent research has focused on creating hybrids of thieno[2,3-d]pyrimidine-4-carboxylic acids to develop new antimicrobial agents.[14]
-
Agrochemicals: Beyond pharmaceuticals, these compounds are used to formulate herbicides and fungicides, highlighting their broad impact on both human health and agriculture.[3][8][9]
Caption: The central role of the pyrimidine-4-carboxylic acid scaffold in various fields.
Conclusion and Future Outlook
From its origins in the foundational discoveries of heterocyclic chemistry, the pyrimidine-4-carboxylic acid framework has evolved into an indispensable tool for scientists. Its historical journey reflects the broader progress of organic synthesis, moving from isolation and basic characterization to rational design and application-driven development. The inherent versatility of the pyrimidine core, combined with the synthetic accessibility provided by the carboxylic acid functional group, ensures its continued prominence. As researchers seek to address complex challenges in medicine and agriculture, the design and synthesis of novel pyrimidine-4-carboxylic acid derivatives will undoubtedly remain a vibrant and productive area of investigation, leading to the discovery of next-generation therapeutics and advanced materials.[18]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 15. researchgate.net [researchgate.net]
- 16. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 17. orientjchem.org [orientjchem.org]
- 18. tandfonline.com [tandfonline.com]
physicochemical properties of 2,6-dimethylpyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dimethylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Well-Characterized Molecule
This compound is a heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. Its pyrimidine core is a prevalent scaffold in biologically active molecules, and this compound serves as a key intermediate in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents.[1][2] For drug development professionals, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the foundation upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built.
This guide provides a comprehensive overview of the core . In the absence of extensive published experimental data for this specific molecule, we present a framework for its characterization, combining predicted values, data from structurally analogous compounds, and detailed, field-proven protocols for experimental determination. This approach empowers researchers to not only estimate the compound's behavior but also to generate the precise, high-quality data required for successful research and development.
Chemical Identity and Structure
A precise identification is the starting point for all subsequent characterization. The fundamental properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 54198-74-2 | [1][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][3] |
| Molecular Weight | 152.15 g/mol | [1][4] |
| Canonical SMILES | CC1=CC(=NC(=N1)C)C(=O)O | [3] |
| InChI Key | MCFSYMKFEOQWAU-UHFFFAOYSA-N | [3] |
Chemical Structure:
Core Physicochemical Properties: A Data-Driven Analysis
This section details the key physicochemical parameters that govern the behavior of this compound in various environments. Where direct experimental data is unavailable, we provide data for the parent compound, pyrimidine-4-carboxylic acid , as a validated reference point and discuss the expected influence of the dimethyl substitution.
Acidity (pKa)
The acid dissociation constant (pKa) is arguably the most critical parameter for any ionizable drug candidate. It dictates the compound's charge state at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.
-
Expected Behavior: The molecule possesses a carboxylic acid group, making it an acidic compound. It also has two basic nitrogen atoms within the pyrimidine ring, but their basicity is significantly reduced by the electron-withdrawing nature of the aromatic ring and the adjacent carboxyl group. The primary pKa of interest will be that of the carboxylic acid.
-
Analog Data: The experimental melting point of the parent compound, pyrimidine-4-carboxylic acid, is 229.8-231.9°C.[5]
-
Predicted pKa: For the parent pyrimidine-4-carboxylic acid, the predicted pKa is 2.81 ± 0.10 .[5]
-
Expert Insight: The two methyl groups at the 2 and 6 positions are electron-donating. This electronic effect will slightly destabilize the conjugate base (carboxylate), making the carboxylic acid less acidic. Therefore, the pKa of this compound is expected to be slightly higher than 2.81 . Computational prediction tools like those from ChemAxon or ACD/Labs are often used to estimate such values, with typical prediction errors (RMSE) around 0.5 to 1.1 pKa units.[6][7]
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a key predictor of membrane permeability, protein binding, and metabolic stability.
-
Predicted Value: The predicted XlogP value for this compound is 0.6 .[3]
-
Interpretation: A LogP of 0.6 indicates a relatively balanced hydrophilic-lipophilic character. This value suggests the compound may have reasonable aqueous solubility while still possessing sufficient lipophilicity to engage with biological membranes, a favorable profile for many drug candidates.
Solubility
Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. For drug development, aqueous solubility at physiological pH is paramount for absorption and bioavailability.
-
Expected Behavior: As a carboxylic acid, the aqueous solubility of this compound will be highly pH-dependent. At pH values well below its pKa (e.g., pH 1-2), it will exist predominantly in its neutral, less soluble form. At pH values above its pKa, it will be in its ionized, more soluble carboxylate form.
-
Analog Data: The solubility of the parent compound, pyrimidine-4-carboxylic acid, has been determined in several solvents:[5][8]
-
PBS (pH 7.2): ~1 mg/mL
-
DMSO: ~20 mg/mL
-
Ethanol: ~0.25 mg/mL
-
-
Expert Insight: The addition of two methyl groups increases the lipophilicity of the molecule (as reflected in the positive XlogP). Consequently, the intrinsic aqueous solubility of this compound is expected to be lower than that of its parent compound. However, its solubility in organic solvents like DMSO may be comparable or slightly enhanced.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces.
-
Analog Data: The melting point for the parent pyrimidine-4-carboxylic acid is 229.8-231.9°C .[5] For comparison, the related compound 2-Amino-4,6-dimethylpyrimidine has a melting point of 151-153 °C, illustrating the significant impact of functional group changes on crystal packing and intermolecular forces.[9]
-
Expert Insight: The addition of methyl groups can influence the melting point in complex ways by altering molecular symmetry and the efficiency of crystal packing. While a precise prediction is difficult without experimental data, the value is expected to be that of a stable, crystalline solid at room temperature.
Summary of Physicochemical Data
| Parameter | Predicted/Analog Value | Comments |
|---|---|---|
| Acidic pKa | > 2.81 (Predicted) | Based on the pKa of pyrimidine-4-carboxylic acid (2.81).[5] The methyl groups are expected to increase this value slightly. |
| XlogP | 0.6 (Predicted) | Indicates a balance of hydrophilic and lipophilic character.[3] |
| Aqueous Solubility | pH-dependent; likely < 1 mg/mL at pH 7.2 | Inferred from pyrimidine-4-carboxylic acid solubility (1 mg/mL).[5][8] Expected to be lower due to methyl groups. |
| Melting Point | Not available | The parent compound melts at ~230°C.[5] Expected to be a crystalline solid. |
Experimental Determination Protocols
Given the absence of published data, the ability to experimentally determine these properties is crucial. The following sections provide robust, self-validating protocols for key analyses.
Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes as a titrant of known concentration is added to the sample solution. The pKa can be determined from the inflection point of the resulting curve or, more accurately, from the pH at the half-equivalence point.[6][10]
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low.
-
Dilute the stock solution into a vessel containing a known volume of purified water to a final concentration of approximately 1 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[6]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of acids.[6]
-
-
Titration Procedure:
-
Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
Make the solution acidic by adding 0.1 M HCl until the pH is stable at ~pH 2.[6]
-
Begin the titration by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[6]
-
Continue the titration until the pH reaches ~12.
-
-
Data Analysis (Half-Equivalence Point Method):
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the "S" shape).[10][11]
-
Determine the volume of titrant added to reach the half-equivalence point (half the volume of the equivalence point).
-
The pH at the half-equivalence point is equal to the pKa of the carboxylic acid, as at this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).[11][12]
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]
Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, then measuring the concentration of the dissolved compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2). The excess solid ensures that saturation is achieved.[13][14]
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[7] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.[15]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Separate the saturated supernatant from the excess solid. This must be done carefully to avoid disturbing the solid. Common methods include:
-
Centrifugation of the vial, followed by careful removal of the supernatant.
-
Filtration using a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[14]
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][15]
-
A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.
-
-
Validation: The experiment should be performed in at least triplicate for each solvent condition to ensure the results are reliable and reproducible.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Conclusion
This compound is a valuable scaffold for chemical innovation. While direct experimental data on its physicochemical properties are sparse, a robust profile can be constructed through a combination of computational prediction, analysis of structural analogs, and rigorous experimental work. Its predicted pKa of >2.81, balanced lipophilicity (XlogP ≈ 0.6), and pH-dependent aqueous solubility make it a compound with a promising starting profile for drug discovery. By employing the standardized protocols detailed in this guide, researchers can confidently generate the high-quality data needed to advance their projects, transforming this promising building block into a well-characterized lead compound.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 6. chemaxon.com [chemaxon.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 10. forum.chemaxon.com [forum.chemaxon.com]
- 11. 2,6-Dimethoxypyrimidine-4-carboxylic acid | C7H8N2O4 | CID 2736210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemaxon.com [chemaxon.com]
- 15. docs.chemaxon.com [docs.chemaxon.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 2,6-dimethylpyrimidine-4-carboxylic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic analysis and data from analogous pyrimidine derivatives to present a detailed, predictive analysis. It is intended for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section outlines the theoretical basis for the expected spectral behavior, detailed experimental protocols, and data interpretation strategies, providing a robust framework for the spectroscopic elucidation of this and similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, and the carboxylic acid and methyl substituents offer key points for molecular interactions and further functionalization. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in pharmaceutical and chemical research. This guide provides a foundational understanding of its expected spectroscopic signature.
The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm . The broadness of the signal is due to hydrogen bonding and chemical exchange.
-
Pyrimidine Ring Proton (-CH=): There is one proton directly attached to the pyrimidine ring at the C5 position. This proton is in an electron-deficient aromatic system and is expected to resonate as a singlet in the range of 7.0-8.0 ppm .
-
Methyl Protons (-CH₃): The two methyl groups at the C2 and C6 positions are chemically equivalent due to the symmetry of the molecule. They will appear as a single, sharp singlet, integrating to six protons. The expected chemical shift is in the range of 2.5-3.0 ppm , deshielded by the adjacent nitrogen atoms in the pyrimidine ring.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids as it can better solvate the compound and allow for the observation of the acidic proton.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to molecular symmetry, five distinct carbon signals are expected:
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is the most deshielded and is expected in the range of 165-175 ppm .
-
Pyrimidine Ring Carbons (C2, C4, C6):
-
C2 and C6: These carbons are equivalent and are attached to nitrogen and a methyl group. They are expected to appear in the region of 160-165 ppm .
-
C4: This carbon is attached to two nitrogen atoms and the carboxylic acid group, leading to a significant downfield shift, likely in the range of 165-170 ppm .
-
-
Pyrimidine Ring Carbon (C5): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, expected around 110-120 ppm .
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal in the aliphatic region, expected around 20-25 ppm .
Experimental Protocol:
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad s, 1H) | 165 - 175 |
| C5-H | 7.0 - 8.0 (s, 1H) | 110 - 120 |
| C2-CH₃, C6-CH₃ | 2.5 - 3.0 (s, 6H) | 20 - 25 |
| C2, C6 | - | 160 - 165 |
| C4 | - | 165 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectrum:
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear around 3000-3100 cm⁻¹ , while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹ (2850-2960 cm⁻¹ ).
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group. Conjugation with the pyrimidine ring may shift this to a slightly lower wavenumber.
-
C=N and C=C Stretch (Pyrimidine Ring): A series of medium to strong bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyrimidine ring.
-
C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected around 1200-1300 cm⁻¹ , and a broad O-H bending band may be observed around 920 cm⁻¹ .
Experimental Protocol:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 152.15 g/mol . A prominent molecular ion peak is expected at m/z = 152 .
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z = 135 corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A significant peak at m/z = 107 due to the loss of the entire carboxylic acid group.
-
Decarboxylation (M-44): Loss of CO₂, resulting in a peak at m/z = 108 .
-
Further fragmentation of the pyrimidine ring would lead to smaller fragments.
-
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z = 153 .
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Expected UV-Vis Spectrum:
The pyrimidine ring is an aromatic system containing π electrons. The presence of the carboxylic acid and methyl groups will influence the electronic transitions.
-
π → π* Transitions: Strong absorptions are expected in the 200-280 nm range, characteristic of the aromatic pyrimidine ring. The exact position of the absorption maximum (λmax) will be sensitive to the solvent polarity.
-
n → π* Transitions: A weaker absorption band may be observed at a longer wavelength, typically above 280 nm , arising from the non-bonding electrons on the nitrogen and oxygen atoms.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a reference.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. Based on the analysis of its structural features and comparison with analogous compounds, a clear and interpretable set of spectra is anticipated. The experimental protocols provided herein offer a standardized approach for acquiring high-quality data. While experimental verification is the ultimate goal, this in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrimidine derivatives.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-dimethylpyrimidine-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors and antiviral agents.[1] This document, intended for researchers, scientists, and drug development professionals, details the core principles and practical considerations for the robust characterization of this molecule. We will explore ionization strategies, delve into predictable fragmentation patterns, and present a validated analytical workflow. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established principles of mass spectrometry.
Introduction: The Significance of this compound
This compound (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂) is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its rigid pyrimidine core, substituted with methyl and carboxylic acid moieties, provides a valuable scaffold for the development of targeted therapeutics. Accurate and detailed molecular analysis is paramount for ensuring the purity, stability, and characterization of this intermediate and its subsequent active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will provide the technical framework for developing and implementing a robust MS-based analytical method for this compound.
Foundational Principles: Ionization and Mass Analysis
The successful mass spectrometric analysis of any analyte begins with its efficient ionization. For a molecule like this compound, which possesses both a basic pyrimidine ring and an acidic carboxylic acid group, Electrospray Ionization (ESI) is the most suitable technique. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.
Ionization Polarity: A Dichotomy of Choice
Due to its amphoteric nature, this compound can be analyzed in both positive and negative ion modes.
-
Positive Ion Mode: The nitrogen atoms in the pyrimidine ring are susceptible to protonation, leading to the formation of the protonated molecule, [M+H]⁺. The predicted m/z for this ion is 153.06586.[2] Adduct formation with common cations like sodium ([M+Na]⁺, predicted m/z 175.04780) and potassium ([M+K]⁺, predicted m/z 191.02174) is also highly probable.[2]
-
Negative Ion Mode: The carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻, with a predicted m/z of 151.05130.[2] This mode is often preferred for carboxylic acids due to the stability of the resulting carboxylate anion.[3]
The choice of polarity will depend on the specific analytical goals, such as sensitivity requirements and the desire to probe particular fragmentation pathways.
The Heart of the Matter: Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and impurity identification. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a molecular fingerprint.
Proposed Fragmentation Pathway
Based on established fragmentation patterns of pyrimidine derivatives and carboxylic acids, we can predict the primary fragmentation pathways for this compound.[4][5]
Diagram: Proposed Fragmentation of [M+H]⁺
Caption: Proposed fragmentation of protonated this compound.
Diagram: Proposed Fragmentation of [M-H]⁻
Caption: Proposed fragmentation of deprotonated this compound.
Rationale for Fragmentation
-
Positive Ion Mode:
-
Loss of Water (H₂O): A common initial loss from protonated carboxylic acids, leading to the formation of an acylium ion.
-
Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion can result in the loss of CO.
-
Loss of Acetonitrile (CH₃CN): Cleavage of the pyrimidine ring can lead to the neutral loss of acetonitrile.
-
-
Negative Ion Mode:
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation of deprotonated carboxylic acids, resulting in a highly stable carbanion.
-
Loss of a Methyl Radical (•CH₃): Subsequent fragmentation can involve the loss of a methyl radical from the pyrimidine ring.
-
Loss of Hydrogen Cyanide (HCN): Ring cleavage can also proceed via the elimination of HCN.
-
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve a concentration range suitable for the instrument's linear dynamic range (e.g., 1 ng/mL to 1000 ng/mL).
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas | Nitrogen, 800 L/hr | Nitrogen, 800 L/hr |
| Precursor Ion (m/z) | 153.1 | 151.1 |
| Collision Energy | 10-30 eV (optimized) | 10-30 eV (optimized) |
Diagram: LC-MS/MS Experimental Workflow
Caption: A streamlined workflow for the LC-MS/MS analysis.
Data Interpretation and Validation
-
Molecular Ion Confirmation: The presence of the [M+H]⁺ or [M-H]⁻ ion with high mass accuracy confirms the identity of the compound.
-
Fragmentation Pattern Matching: The observed product ions in the MS/MS spectrum should align with the proposed fragmentation pathways.
-
Linearity and Sensitivity: A calibration curve should be constructed to demonstrate the linear response of the instrument and to determine the limit of detection (LOD) and limit of quantification (LOQ).
Conclusion
This technical guide has outlined a comprehensive approach to the mass spectrometry analysis of this compound. By leveraging the capabilities of electrospray ionization and tandem mass spectrometry, researchers can achieve unambiguous identification and quantification of this important pharmaceutical intermediate. The provided protocols and theoretical framework serve as a robust starting point for method development and validation, ultimately contributing to the integrity and quality of drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the FTIR Spectrum of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-dimethylpyrimidine-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and antiviral agents[1]. Understanding its vibrational characteristics is paramount for quality control, reaction monitoring, and structural elucidation in drug discovery and development. This document outlines the theoretical basis for the expected spectral features, presents a detailed experimental protocol for acquiring a high-quality FTIR spectrum, and offers an in-depth interpretation of the principal vibrational modes. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize spectroscopic techniques.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis
In the realm of medicinal chemistry, the precise structural confirmation of molecular intermediates is a critical checkpoint. This compound, with its heterocyclic pyrimidine core and appended carboxylic acid and methyl functional groups, presents a unique vibrational fingerprint. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to verify the presence and integrity of these functional groups. The absorption of infrared radiation excites specific molecular vibrations—stretching and bending—providing direct insights into the chemical bonds present. This guide will deconstruct the FTIR spectrum of this molecule by correlating specific absorption bands to the vibrational modes of the pyrimidine ring, the carboxylic acid moiety, and the methyl substituents.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The acquisition of a clean and reproducible FTIR spectrum is foundational to its accurate interpretation. The following protocol is a self-validating system designed to ensure high-quality data.
Sample Preparation: The Logic of KBr Pelleting
For solid samples like this compound, the potassium bromide (KBr) pellet technique is often preferred. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.
Step-by-Step Methodology:
-
Drying: Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2-4 hours to eliminate adsorbed water. Moisture introduces broad O-H stretching bands around 3400 cm⁻¹, which can obscure key spectral features.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture vigorously for several minutes until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed and particle size is minimized to reduce light scattering.
-
Pelletizing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good dispersion and minimal scattering.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This captures the spectral signature of the instrument and atmospheric components (e.g., CO₂, H₂O), which will be subtracted from the sample spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the FTIR spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum should be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Experimental Workflow Diagram
Caption: Diagram 1: Step-by-step workflow for acquiring the FTIR spectrum of a solid sample using the KBr pellet method.
Spectral Interpretation: Deconstructing the Vibrational Modes
The FTIR spectrum of this compound is a composite of the vibrations from its distinct functional groups. The analysis below is based on established group frequencies and the influence of the molecular structure on these vibrations.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety gives rise to some of the most characteristic and easily identifiable bands in the infrared spectrum. A key feature is the formation of hydrogen-bonded dimers in the solid state, which significantly influences the positions and shapes of the O-H and C=O stretching bands.
-
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ [2][3][4]. This band's breadth is a direct consequence of the strong hydrogen bonding between carboxylic acid dimers. It often appears as a wide envelope underlying the C-H stretching vibrations[2].
-
C=O Stretching: A strong, sharp absorption band is anticipated between 1760-1690 cm⁻¹ [2]. For dimeric carboxylic acids, this band is typically centered around 1710 cm⁻¹[3][4]. The conjugation of the carbonyl group with the pyrimidine ring may lower this frequency slightly.
-
C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretch and in-plane O-H bend, which are often coupled. These are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions[2][5]. An out-of-plane O-H bend can also be observed as a broad band around 950-910 cm⁻¹ [2][5].
The Pyrimidine Ring
The pyrimidine ring has several characteristic vibrational modes. The positions of these bands can be influenced by the nature and position of substituents.
-
C=N and C=C Ring Stretching: Aromatic and heteroaromatic rings exhibit a series of stretching vibrations in the 1650-1400 cm⁻¹ region. For pyrimidine derivatives, these bands are due to coupled C=C and C=N stretching modes. One would expect to see distinct peaks in this region, with a notable ν(C=N) stretching vibration around 1560 cm⁻¹ which may shift upon complexation or substitution[6].
-
Ring Breathing Modes: The pyrimidine ring also has a characteristic "ring breathing" vibration, which is a symmetric stretching of the entire ring. This mode is often observed in Raman spectra but can appear in the IR spectrum as well, typically around 994 cm⁻¹ for unsubstituted pyrimidine[6]. The substitution pattern in this compound will influence the exact position of this band.
-
C-H Bending: Aromatic C-H out-of-plane bending vibrations occur in the 900-675 cm⁻¹ region. The specific pattern of these bands is diagnostic of the substitution pattern on the ring.
The Methyl Groups (-CH₃)
The two methyl groups attached to the pyrimidine ring will also contribute to the spectrum.
-
C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the 2980-2870 cm⁻¹ region. These will likely be sharp peaks superimposed on the broad O-H stretch from the carboxylic acid[2].
-
C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl groups typically occur around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.
Summary of Expected Vibrational Frequencies
The following table summarizes the expected key absorption bands and their assignments for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3300-2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded) | Carboxylic Acid |
| 2980-2870 | Medium, Sharp | C-H Stretch (Asymmetric & Symmetric) | Methyl Groups |
| 1760-1690 | Strong, Sharp | C=O Stretch (Dimeric) | Carboxylic Acid |
| 1650-1400 | Medium-Strong | C=C and C=N Ring Stretching | Pyrimidine Ring |
| ~1460 | Medium | Asymmetric C-H Bend | Methyl Groups |
| 1440-1395 | Medium | In-plane O-H Bend | Carboxylic Acid |
| ~1375 | Medium | Symmetric C-H Bend | Methyl Groups |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid |
| 950-910 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |
| 900-675 | Medium-Strong | C-H Out-of-plane Bending | Pyrimidine Ring |
Conclusion: A Tool for Chemical Verification
The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The presence of a broad O-H stretch, a strong carbonyl absorption, and characteristic pyrimidine ring vibrations collectively confirm the molecule's identity and purity. For drug development professionals, this rapid analytical technique is an indispensable tool for ensuring the quality of synthetic intermediates, thereby safeguarding the integrity of the entire drug manufacturing process. The principles and data presented in this guide offer a robust framework for the interpretation of this important molecule's vibrational spectrum.
References
- 1. This compound [myskinrecipes.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Introduction
Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds.[1] Among these, 2,6-dimethylpyrimidine-4-carboxylic acid stands out as a valuable building block for the synthesis of a wide range of pharmaceutical intermediates, including kinase inhibitors and antiviral agents.[2] Its strategic functionalization allows for the exploration of diverse chemical spaces, making it a target of significant interest for researchers and scientists in the field. This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques for its thorough characterization.
Molecular Overview
-
IUPAC Name: this compound
-
CAS Number: 54198-74-2
-
Molecular Formula: C₇H₈N₂O₂
-
Molecular Weight: 152.15 g/mol
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This methodology first involves the construction of the pyrimidine ring system via a condensation reaction to form an ester precursor, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach ensures high yields and facilitates purification.
Step 1: Synthesis of Ethyl 2,6-Dimethylpyrimidine-4-carboxylate
The initial step involves the well-established pyrimidine synthesis through the condensation of an amidine with a β-ketoester. In this case, acetamidine hydrochloride reacts with ethyl acetoacetate to form the pyrimidine ring.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride.
-
Addition of Reactants: To the stirred solution, add ethyl acetoacetate dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure ethyl 2,6-dimethylpyrimidine-4-carboxylate.
Step 2: Hydrolysis of Ethyl 2,6-Dimethylpyrimidine-4-carboxylate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2,6-dimethylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 2-4 hours, with the reaction progress monitored by TLC.
-
Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 3-4 with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthesis, the following workflow diagram is presented using Graphviz.
Caption: Synthetic workflow for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the pyrimidine ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (around 160-180 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, and the methyl carbons will be found in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretch for the carbonyl group will be present around 1700-1730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (152.15 g/mol ).
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Singlet (pyrimidine-H), Singlets (2 x CH₃), Broad Singlet (COOH) |
| ¹³C NMR | Signals for pyrimidine ring carbons, carbonyl carbon, and methyl carbons. |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H), ~1700-1730 (strong, C=O) |
| Mass Spec (m/z) | Molecular ion peak at ~152 |
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound, a key intermediate in pharmaceutical research. The provided experimental protocols, along with the detailed characterization methods, offer a comprehensive resource for scientists and researchers. The causality behind the chosen synthetic route lies in the robust and well-documented nature of pyrimidine ring formation from β-dicarbonyl compounds and amidines, followed by a standard ester hydrolysis, which together provide a high-yielding and scalable process. The self-validating nature of the described protocols is ensured by the clear characterization endpoints that confirm the identity and purity of the final product.
References
A Comprehensive In-Silico Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid: A Whitepaper on Modern Theoretical and Computational Methodologies
This guide provides an in-depth exploration of the theoretical and computational chemistry approaches for the comprehensive characterization of 2,6-dimethylpyrimidine-4-carboxylic acid. Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents. Understanding the intrinsic molecular properties of novel derivatives such as this compound is paramount for the rational design of new chemical entities with desired biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the application of modern computational tools to elucidate the structural, spectroscopic, and electronic properties of this molecule, and to predict its potential as a bioactive compound.
Foundational Principles: The Rationale for a Computational Approach
Experimental synthesis and characterization are indispensable in chemical research. However, a purely empirical approach can be both time-consuming and resource-intensive. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful complementary route to anticipate molecular behavior, rationalize experimental findings, and guide further research.[1][2] For a molecule like this compound, which holds potential for applications in medicinal and agrochemical fields, an in-silico investigation provides invaluable insights into its stability, reactivity, and potential interactions with biological targets.[3]
This whitepaper will detail a systematic computational workflow, grounded in Density Functional Theory (DFT), to thoroughly characterize this compound. We will also explore the application of molecular docking simulations to probe its potential biological activity.
The Computational Workflow: A Step-by-Step Methodological Framework
The following sections delineate a robust computational protocol for the comprehensive analysis of this compound. The choice of methods and basis sets is informed by established practices for similar heterocyclic compounds, ensuring a high degree of accuracy and reliability.[1][4][5][6]
Figure 1: A schematic representation of the computational workflow for the theoretical analysis of this compound.
Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties
All quantum chemical calculations are proposed to be performed using a widely recognized software package such as Gaussian 09.[1] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in combination with a 6-311++G(d,p) basis set is recommended for a balanced approach to accuracy and computational cost for this class of molecules.[1][4][6]
Protocol for Quantum Chemical Calculations:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process yields the most stable 3D conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra.[5][7]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[1] These theoretical values, when referenced to a standard like tetramethylsilane (TMS), can be directly compared with experimental NMR data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[8]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.[8]
| Parameter | Computational Method | Basis Set | Software | Purpose |
| Geometry Optimization | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Determine the most stable 3D structure |
| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Predict IR/Raman spectra and confirm stability |
| NMR Chemical Shifts | GIAO/DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Predict 1H and 13C NMR spectra |
| HOMO-LUMO Energies | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Assess chemical reactivity and stability |
| Molecular Electrostatic Potential | DFT/B3LYP | 6-311++G(d,p) | Gaussian 09 | Identify reactive sites and charge distribution |
Table 1: Summary of recommended quantum chemical calculation parameters for this compound.
Predicted Spectroscopic and Electronic Properties
Based on the methodologies outlined, the following are the anticipated outcomes for this compound:
-
Optimized Geometry: The calculations will provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. For the pyrimidine ring, C-C bond lengths are expected to be in the range of 1.375-1.393 Å and C-N bond lengths between 1.329-1.344 Å.[1]
-
Vibrational Spectra: The theoretical IR spectrum is expected to show characteristic peaks for the C=O stretching of the carboxylic acid group, C-H stretching of the methyl groups, and various vibrations of the pyrimidine ring. For carboxylic acids, the O-H stretching vibration typically appears as a broad band in the FT-IR spectrum due to intermolecular hydrogen bonding.[7]
-
NMR Spectra: The GIAO method will yield theoretical chemical shifts for all hydrogen and carbon atoms, which can be used to interpret experimental NMR spectra and confirm the molecular structure.
-
Electronic Properties: The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's excitability and reactivity. The MEP map will likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these as potential sites for electrophilic attack or hydrogen bonding.[8]
Predicting Biological Activity: Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This is a cornerstone of computer-aided drug design.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jacsdirectory.com [jacsdirectory.com]
- 7. tandfonline.com [tandfonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Pyrimidine-4-Carboxylic Acid Scaffold
Introduction: The Unassuming Powerhouse of Drug Discovery
In the vast landscape of heterocyclic chemistry, the pyrimidine ring stands as a cornerstone, integral to the very fabric of life as a key component of nucleic acids.[1] When functionalized with a carboxylic acid at the 4-position, this scaffold transforms into pyrimidine-4-carboxylic acid, a versatile and highly valuable building block in the synthesis of a multitude of biologically active molecules.[2] Its inherent electronic properties and the strategic placement of its functional groups make it a privileged scaffold in medicinal chemistry, lending itself to the development of therapeutics ranging from antiviral and anticancer agents to agrochemicals.[2] This guide provides an in-depth exploration of the fundamental chemistry of the pyrimidine-4-carboxylic acid scaffold, offering insights into its synthesis, reactivity, and profound impact on drug development for researchers, scientists, and drug development professionals.
Physicochemical Properties
A solid understanding of the physicochemical properties of pyrimidine-4-carboxylic acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 124.10 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 210-215 °C | --INVALID-LINK-- |
| Solubility | Moderately soluble in water and various organic solvents | --INVALID-LINK-- |
Core Synthesis Strategies: Building the Scaffold
The construction of the pyrimidine-4-carboxylic acid core can be achieved through several synthetic routes, primarily relying on cyclization reactions.
Cyclocondensation of β-Dicarbonyl Compounds with Amidines
A classical and widely employed method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine.[3] This approach offers a convergent and efficient route to substituted pyrimidines.
Caption: General workflow for pyrimidine synthesis via cyclocondensation.
Experimental Protocol: Synthesis of 6-Oxo-3H-pyrimidine-4-carboxylic acid [3]
-
Reactant Preparation: Dissolve a suitable β-keto ester, such as diethyl oxalacetate, in an appropriate solvent (e.g., ethanol).
-
Base Addition: Add a base, typically sodium ethoxide, to the solution to facilitate the deprotonation of the β-keto ester.
-
Amidine Condensation: Introduce an amidine, for example, formamidine hydrochloride, to the reaction mixture.
-
Cyclization: Heat the mixture under reflux to drive the cyclocondensation reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with an acid. The resulting precipitate, 6-oxo-3H-pyrimidine-4-carboxylic acid, is then collected by filtration, washed, and can be further purified by recrystallization to achieve high purity (>98%).
Minisci-Type Reactions for Functionalization
For the synthesis of substituted pyrimidine-4-carboxylic acid derivatives, particularly halogenated ones, the Minisci reaction offers a powerful tool for C-H functionalization of the pre-formed pyrimidine ring. This radical-based approach allows for the introduction of various functional groups at specific positions.[4]
Caption: Minisci reaction for the synthesis of pyrimidine-4-carboxylate esters.
Experimental Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction [4]
-
Reaction Setup: In a suitable reaction vessel, combine 5-bromopyrimidine, ethyl pyruvate, and a radical initiator such as ammonium persulfate in a biphasic solvent system (e.g., dichloromethane/water).
-
Acidification: Add a strong acid, for instance, sulfuric acid, to the mixture.
-
Initiation: Heat the reaction mixture to initiate the radical reaction. The reaction is typically carried out at a controlled temperature for a specific duration.
-
Monitoring: Monitor the progress of the reaction using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Extraction and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified by column chromatography to yield the desired ethyl 5-bromopyrimidine-4-carboxylate.
Reactivity of the Pyrimidine-4-Carboxylic Acid Scaffold
The chemical behavior of pyrimidine-4-carboxylic acid is dictated by the interplay between the electron-deficient pyrimidine ring and the carboxylic acid functionality.
The π-Deficient Pyrimidine Ring
The presence of two electronegative nitrogen atoms in the pyrimidine ring leads to a significant decrease in electron density, making it a π-deficient heterocycle. This has profound implications for its reactivity:
-
Electrophilic Aromatic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atoms. When it does occur, it is highly regioselective, favoring the C-5 position, which is the most electron-rich carbon atom. The presence of the electron-withdrawing carboxylic acid group at the C-4 position further deactivates the ring towards electrophilic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. The carboxylic acid group at C-4 can be displaced by strong nucleophiles under certain conditions, although this is less common than substitution at other positions, especially if there are better leaving groups present.
Caption: Regioselectivity of electrophilic and nucleophilic attack on the pyrimidine ring.
The Carboxylic Acid Functional Group
The carboxylic acid at the 4-position is a versatile handle for further synthetic transformations:
-
Esterification and Amidation: The carboxylic acid can be readily converted to its corresponding esters or amides through standard coupling reactions. This is a crucial step in the synthesis of many pharmaceutical derivatives, allowing for the introduction of diverse functionalities to modulate the compound's physicochemical and biological properties.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation, providing a route to pyrimidines that are unsubstituted at the 4-position.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in subsequent synthetic manipulations.
Spectroscopic Characterization
Accurate characterization of pyrimidine-4-carboxylic acid and its derivatives is paramount. The following spectroscopic techniques are routinely employed:
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyrimidine ring, with their chemical shifts and coupling patterns providing valuable structural information. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the carbonyl carbon of the carboxylic acid. The chemical shifts are indicative of the electronic environment of each carbon atom. A link to the 13C NMR spectrum can be found on PubChem.[5] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong and broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp and intense C=O stretching band is also observed around 1700-1730 cm⁻¹.[6][7] |
| Mass Spectrometry (MS) | Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. The fragmentation of 4-pyrimidine carboxylic acids is influenced by the substituents on the pyrimidine ring.[8] |
The Pyrimidine-4-Carboxylic Acid Scaffold in Drug Discovery: A Pharmacophore of Significance
The pyrimidine-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] The pyrimidine ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The carboxylic acid group is a key hydrogen bond donor and acceptor, often playing a crucial role in anchoring the molecule to the active site of an enzyme or receptor.
This scaffold is a key component in numerous approved drugs and clinical candidates for the treatment of a diverse range of diseases, including:
-
Anticancer Agents: Many pyrimidine derivatives are potent anticancer agents, often functioning as kinase inhibitors or antimetabolites.[9]
-
Antiviral Therapies: The pyrimidine core is central to the development of antiviral drugs, particularly those targeting viral replication.[2]
-
Agrochemicals: Beyond pharmaceuticals, this scaffold is also utilized in the production of herbicides and fungicides.[2]
The synthetic accessibility and the ease with which the pyrimidine-4-carboxylic acid scaffold can be functionalized make it an attractive starting point for the design and synthesis of novel therapeutic agents.
Conclusion: A Scaffold with a Lasting Legacy and a Bright Future
The fundamental chemistry of the pyrimidine-4-carboxylic acid scaffold is a rich and multifaceted field. Its unique electronic properties, versatile reactivity, and proven track record in drug discovery solidify its importance in modern medicinal chemistry. For researchers and scientists in drug development, a deep understanding of the synthesis, functionalization, and biological relevance of this core structure is essential for the continued innovation of novel and effective therapeutics. The pyrimidine-4-carboxylic acid scaffold is not merely a chemical entity but a testament to the power of heterocyclic chemistry to address pressing challenges in human health and agriculture.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2,6-Dimethylpyrimidine-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a reliable and efficient two-step method for the laboratory-scale synthesis of 2,6-dimethylpyrimidine-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol first outlines the construction of the pyrimidine core via a well-established cyclocondensation reaction, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides in-depth, step-by-step instructions, explains the chemical principles behind the chosen methodology, and includes data tables and a workflow diagram to ensure successful replication and understanding of the process.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases in DNA and RNA[1]. Their inherent biological significance has made them a privileged scaffold in drug discovery, with applications as antiviral, antibacterial, and anticancer agents[2][3]. Specifically, 2,6-disubstituted pyrimidine-4-carboxylic acids serve as crucial intermediates in the synthesis of a wide array of more complex molecules, where the carboxylic acid moiety provides a versatile handle for further chemical modification[4][5]. The synthesis protocol detailed herein offers a straightforward and accessible route to this compound, starting from readily available commercial reagents.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, as depicted in the workflow below:
-
Stage 1: Cyclocondensation to form Ethyl 2,6-dimethylpyrimidine-4-carboxylate. This step involves the classic and widely used pyrimidine synthesis, which constructs the heterocyclic ring by condensing a 1,3-dicarbonyl compound with an amidine[1][6]. In this protocol, we utilize ethyl acetoacetate as the three-carbon building block and acetamidine hydrochloride as the nitrogen-containing component.
-
Stage 2: Saponification to this compound. The ester functional group of the intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard and high-yielding transformation in organic synthesis[7][8].
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Stage 1: Synthesis of Ethyl 2,6-dimethylpyrimidine-4-carboxylate
Principle: This reaction is a classic example of the Pinner pyrimidine synthesis. Sodium ethoxide acts as a base to deprotonate the ethyl acetoacetate, forming an enolate. The acetamidine then undergoes a condensation reaction with the 1,3-dicarbonyl system, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Sodium Metal | 22.99 | 2.3 g | 100 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 |
| Acetamidine Hydrochloride | 94.54 | 9.45 g | 100 |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to 100 mL of absolute ethanol in a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 13.0 g (100 mmol) of ethyl acetoacetate, followed by 9.45 g (100 mmol) of acetamidine hydrochloride.
-
Reaction: Heat the resulting mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath. b. Neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate of sodium chloride will form. c. Remove the precipitated sodium chloride by filtration. d. Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oil. e. Extract the crude product into dichloromethane (3 x 50 mL). f. Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,6-dimethylpyrimidine-4-carboxylate, which can be purified by vacuum distillation or column chromatography if necessary.
Stage 2: Synthesis of this compound (Saponification)
Principle: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group and proton transfer steps yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2,6-dimethylpyrimidine-4-carboxylate | 180.21 | 9.0 g | 50 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 100 |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~10 mL | - |
Step-by-Step Procedure:
-
Hydrolysis Reaction: Dissolve 9.0 g (50 mmol) of ethyl 2,6-dimethylpyrimidine-4-carboxylate in a solution of 4.0 g (100 mmol) of sodium hydroxide in 50 mL of water in a 100 mL round-bottom flask.
-
Heating: Heat the mixture to reflux with stirring for 1-2 hours. The reaction mixture should become a clear, homogeneous solution. Monitor the disappearance of the starting material by TLC.
-
Acidification and Precipitation: a. After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. b. Continue adding acid until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake with a small amount of cold water to remove any inorganic salts. c. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically of high purity, but can be recrystallized from water or an ethanol/water mixture if needed.
Expected Results and Characterization
The overall yield for this two-step synthesis is typically in the range of 60-75%. The final product, this compound, should be a white to off-white crystalline solid. Characterization can be performed using standard analytical techniques:
-
Melting Point: To determine purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=O of carboxylic acid, C=N of pyrimidine).
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. growingscience.com [growingscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 8. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2,6-Dimethylpyrimidine-4-carboxylic Acid in the Synthesis of Novel Anticancer Agents
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a significant number of anticancer drugs.[1] Its prevalence in DNA and RNA provides a biological basis for its role as a key building block in the design of antimetabolites and other targeted therapies.[2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Many pyrimidine-containing small molecules have been developed as potent inhibitors of protein kinases, which are critical regulators of cell cycle progression and signal transduction pathways often dysregulated in cancer.[4][5]
This application note provides a detailed protocol for the use of 2,6-dimethylpyrimidine-4-carboxylic acid , a key heterocyclic building block, in the synthesis of a potent, research-grade kinase inhibitor. We will delineate the synthetic strategy, provide a step-by-step experimental procedure, and discuss the rationale behind the chosen methodology. Furthermore, we will explore the mechanism of action of the resulting compound and its potential therapeutic implications.
Strategic Approach: Amide Coupling for the Synthesis of a Pyrimidine-Based Kinase Inhibitor
The carboxylic acid moiety of this compound is an ideal handle for derivatization, most commonly through amide bond formation. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the linkage of a carboxylic acid with a diverse range of amines to generate libraries of compounds for biological screening.[6] In this protocol, we will focus on the synthesis of a novel N-aryl pyrimidine-4-carboxamide, a structural motif present in many known kinase inhibitors.
The rationale for this approach is based on the established role of the pyrimidine core in anchoring to the hinge region of the ATP-binding pocket of many kinases. The N-aryl substituent can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.
Experimental Protocols
Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dimethylpyrimidine-4-carboxamide
This protocol details the synthesis of a novel pyrimidine-carboxamide derivative, a potential kinase inhibitor, from this compound and 4-chloro-3-(trifluoromethyl)aniline.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| This compound | Sigma-Aldrich | ≥98% | 54198-74-2 |
| 4-chloro-3-(trifluoromethyl)aniline | Sigma-Aldrich | 98% | 320-51-4 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | ≥98% | 148893-10-1 |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | ≥99.5% | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 99.8% | 68-12-2 |
| Dichloromethane (DCM) | Sigma-Aldrich | ≥99.8% | 75-09-2 |
| Ethyl Acetate (EtOAc) | Sigma-Aldrich | ≥99.5% | 141-78-6 |
| Hexanes | Sigma-Aldrich | ≥98.5% | 110-54-3 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | - |
| Brine (Saturated Sodium Chloride Solution) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥97% | 7487-88-9 |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.57 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous DMF (20 mL) to the flask and stir at room temperature until the solid is completely dissolved.
-
Addition of Amine and Base: To the stirred solution, add 4-chloro-3-(trifluoromethyl)aniline (1.29 g, 6.57 mmol, 1.0 equiv.) followed by the dropwise addition of DIPEA (2.3 mL, 13.14 mmol, 2.0 equiv.).
-
Activation and Coupling: In a separate vial, dissolve HATU (2.74 g, 7.23 mmol, 1.1 equiv.) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% EtOAc in hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% EtOAc in hexanes to yield the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dimethylpyrimidine-4-carboxamide as a white to off-white solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the amide coupling reaction.
Mechanism of Action and Biological Context
The synthesized N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dimethylpyrimidine-4-carboxamide is designed to function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase. The pyrimidine core is anticipated to form key hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors.[4] The 2,6-dimethyl groups can provide favorable van der Waals interactions within the binding pocket, while the substituted aniline moiety is positioned to interact with solvent-exposed regions, potentially conferring selectivity for a specific kinase.
Many pyrimidine derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[5] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets. For instance, inhibition of CDK2 can lead to cell cycle arrest at the G1/S transition, preventing cancer cell proliferation.
Hypothetical Signaling Pathway Targeted by the Synthesized Compound:
Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.
In Vitro Biological Evaluation: A Representative Study
To assess the anticancer potential of the synthesized compound, a series of in vitro assays would be performed. The primary assay is typically a cell viability assay, such as the MTT or SRB assay, to determine the concentration at which the compound inhibits cancer cell growth by 50% (IC₅₀).
Representative IC₅₀ Values for N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dimethylpyrimidine-4-carboxamide:
| Cell Line | Cancer Type | Target Kinase (Hypothetical) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | CDK2 | 0.52 |
| HCT116 | Colon Cancer | CDK2 | 0.89 |
| A549 | Lung Cancer | CDK2 | 1.25 |
| HeLa | Cervical Cancer | CDK2 | 0.76 |
These hypothetical values are based on published data for structurally similar pyrimidine-based kinase inhibitors and suggest potent anticancer activity across various cancer cell lines. Further studies would be required to confirm the specific kinase target(s) and the mechanism of action, such as enzymatic assays and western blotting to assess the phosphorylation status of downstream targets.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded protocol for the utilization of this compound as a key starting material in the synthesis of a novel, potential anticancer agent. The described amide coupling reaction is a robust and versatile method for generating a library of pyrimidine-based compounds for drug discovery programs. The resulting N-aryl pyrimidine-4-carboxamide scaffold holds significant promise for the development of potent and selective kinase inhibitors.
Future work should focus on the synthesis of a diverse library of analogues by varying the aniline coupling partner to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The most promising compounds should then be advanced into more extensive preclinical studies, including in vivo efficacy models, to fully evaluate their therapeutic potential.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid via Pre-Column Derivatization
Introduction: The Rationale for Derivatization
2,6-dimethylpyrimidine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, often serving as a precursor in the synthesis of kinase inhibitors and other pharmacologically active agents. Accurate quantification of this molecule is critical during process development, quality control, and pharmacokinetic studies. However, its direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection presents a significant challenge. The molecule's native chromophore, the pyrimidine ring, offers limited UV absorbance, leading to poor sensitivity and making trace-level quantification unreliable.
To overcome this limitation, pre-column derivatization is an essential strategy. This process involves a chemical reaction to attach a "tag" to the analyte, thereby enhancing its detectability.[1] By converting the carboxylic acid functional group into a derivative with a highly responsive chromophore or fluorophore, we can dramatically improve the signal-to-noise ratio and achieve the low limits of detection required in pharmaceutical analysis.[1] This application note provides a detailed guide to two robust derivatization protocols for this compound, enabling its sensitive quantification by HPLC with fluorescence or enhanced UV detection.
Method I: High-Sensitivity Analysis via Fluorescent Labeling
This method employs esterification of the carboxylic acid with a fluorescent alkyl halide, a coumarin-based reagent, to yield a highly fluorescent derivative. Coumarin analogues are among the most sensitive fluorophores used for derivatizing carboxylic acids for HPLC analysis.[2] The reaction is typically facilitated by a base and a phase-transfer catalyst in an organic solvent.
Causality of Experimental Choices:
-
Derivatizing Agent: A bromomethylcoumarin reagent is selected for its high quantum yield and favorable excitation/emission wavelengths, which minimize interference from common biological matrices. The bromoacetyl group is a reactive alkyl halide that readily undergoes nucleophilic substitution with the carboxylate anion.[2]
-
Catalyst System: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. 18-Crown-6 is employed as a phase-transfer catalyst to shuttle the potassium cation into the organic phase (acetonitrile), thereby increasing the solubility and reactivity of the carboxylate salt.[3]
-
Solvent: Anhydrous acetonitrile is the solvent of choice due to its aprotic nature, which prevents solvolysis of the reactive alkyl halide, and its excellent solubilizing power for both the analyte and reagents.
Derivatization Workflow: Fluorescent Esterification
References
- 1. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Dimethylpyrimidine-4-carboxylic Acid as a Versatile Building Block for Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the landscape of kinase inhibitor scaffolds, pyrimidine-based structures have emerged as a privileged class, featured in numerous FDA-approved drugs.[1][2] The pyrimidine core can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase hinge region.[2]
This application note provides a comprehensive guide to the use of 2,6-dimethylpyrimidine-4-carboxylic acid as a versatile building block for the synthesis of novel kinase inhibitors. We will delve into the synthetic protocols for this key intermediate, explore its application in the design of inhibitors targeting critical cancer-related kinases such as EGFR, VEGFR, and CDKs, and discuss the structure-activity relationships (SAR) conferred by the 2,6-dimethylpyrimidine moiety.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a two-step process: the initial synthesis of its ethyl ester precursor followed by hydrolysis.
Part 1: Synthesis of Ethyl 2,6-dimethylpyrimidine-4-carboxylate
This synthesis is based on the classical pyrimidine synthesis involving the cyclocondensation of a β-dicarbonyl compound with an amidine. In this case, ethyl acetoacetate serves as the β-dicarbonyl component.
Reaction Scheme:
Caption: Synthesis of the ester precursor.
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (for neutralization)
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume to dissolve the sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Cyclocondensation: Add acetamidine hydrochloride (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x volume).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2,6-dimethylpyrimidine-4-carboxylate.
Part 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of the ester to the final product.
Materials:
-
Ethyl 2,6-dimethylpyrimidine-4-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Protocol:
-
Saponification: Dissolve ethyl 2,6-dimethylpyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3][4]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis: Amide Coupling
The carboxylic acid functionality of this compound makes it an ideal synthon for elaboration into a diverse library of kinase inhibitors, primarily through amide bond formation with various amine-containing fragments.
General Amide Coupling Protocol:
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Desired amine
-
Coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Protocol (using HATU):
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography or preparative HPLC.
Targeting Key Kinase Families with 2,6-Dimethylpyrimidine-Based Inhibitors
The 2,6-dimethylpyrimidine scaffold has been incorporated into inhibitors targeting several important kinase families implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor cell proliferation and survival.[5] Pyrimidine derivatives are a well-established class of EGFR inhibitors.[1] The 2,6-dimethylpyrimidine moiety can be a key component of potent EGFR inhibitors.
EGFR Signaling Pathway Overview:
Caption: Simplified EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] The 4,6-dimethylpyrimidine moiety has been shown to enhance efficacy against VEGFR-2.[7]
VEGFR Signaling Pathway Overview:
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer.[8] Selective CDK4/6 inhibitors have shown significant clinical success. The pyrimidine scaffold is a common feature in CDK inhibitors.
CDK Signaling Pathway (G1/S Transition) Overview:
Caption: Simplified CDK4/6 pathway in the cell cycle and point of inhibition.
Structure-Activity Relationship (SAR) Insights
The 2,6-dimethylpyrimidine core offers several advantages in kinase inhibitor design:
| Feature | Advantage | Supporting Evidence |
| Hinge Binding | The pyrimidine nitrogens can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. | This is a well-established principle for pyrimidine-based kinase inhibitors.[2] |
| Methyl Group Interactions | The methyl groups at the 2- and 6-positions can engage in favorable hydrophobic interactions with non-polar residues in the ATP-binding site, potentially enhancing potency and selectivity. | The 2-methyl moiety can provide additional hydrophobic binding within the ATP site.[9] |
| Modulation of Physicochemical Properties | The methyl groups can influence the solubility, metabolic stability, and overall drug-like properties of the inhibitor. | The addition of methyl groups can alter the physicochemical properties of a molecule. |
| Vector for Further Substitution | The 4-carboxylic acid provides a handle for introducing a wide variety of substituents to explore interactions with different regions of the kinase active site. | The amide coupling protocol demonstrates the versatility of this functional group. |
Conclusion
This compound is a valuable and versatile building block for the development of novel kinase inhibitors. Its straightforward synthesis and the favorable properties conferred by the 2,6-dimethylpyrimidine scaffold make it an attractive starting point for medicinal chemistry campaigns targeting a range of kinases implicated in cancer and other diseases. The protocols and insights provided in this application note are intended to facilitate the exploration of this promising chemical space by researchers in drug discovery.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem-space.com [chem-space.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Strategic Amidation of 2,6-Dimethylpyrimidine-4-Carboxylic Acid: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives, particularly pyrimidine carboxamides, are prevalent in numerous drug candidates and approved therapeutics.[1][2][3] The amidation of 2,6-dimethylpyrimidine-4-carboxylic acid is a critical transformation for generating libraries of novel compounds for biological screening. This application note provides a detailed guide to performing this amidation, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for procedural choices. We present several robust protocols using common coupling reagents, offer insights into reaction optimization, and provide a framework for troubleshooting. This guide is intended for researchers in organic synthesis and drug development, aiming to equip them with the expertise to confidently and successfully synthesize target 2,6-dimethylpyrimidine-4-carboxamides.
Introduction: The Significance of Pyrimidine Carboxamides
The amide bond is one of the most fundamental linkages in chemistry and biology, central to the structure of peptides and proteins. In drug discovery, the formation of amide bonds is the most frequently performed reaction.[4] Pyrimidine carboxamides, specifically, have been identified as potent inhibitors of various biological targets, including enzymes like vanin-1 and Bruton's tyrosine kinase (Btk).[1][3] The this compound scaffold offers a versatile entry point for derivatization. The methyl groups provide steric and electronic features, while the carboxylic acid at the 4-position is an ideal handle for introducing a wide range of amine-containing fragments to explore structure-activity relationships (SAR).
The direct amidation of a carboxylic acid with an amine is thermodynamically favorable but kinetically slow, necessitating the use of "coupling reagents." These reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[5] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, cost, and desired reaction conditions.
Core Principles: Activating the Carboxylic Acid
The fundamental challenge in amide synthesis is the poor leaving group ability of the hydroxide ion (OH⁻). Coupling reagents overcome this by transiently converting the carboxylic acid into a highly reactive intermediate. The general mechanism follows a two-step process:
-
Activation: The coupling reagent reacts with the carboxylate to form an activated intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
-
Aminolysis: The amine nucleophile attacks the carbonyl carbon of the activated intermediate, displacing the activated leaving group to form the stable amide bond.
This process is often facilitated by additives and bases that enhance reaction rates and suppress side reactions, most notably racemization if the acid or amine contains a chiral center.[6]
Caption: General workflow for amide bond formation.
Experimental Protocols & Methodologies
We present three widely applicable protocols for the amidation of this compound. The choice between them depends on the amine's reactivity, scale, and available resources.
This is a classic, cost-effective, and reliable method. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide, meaning the urea byproduct can be easily removed by an aqueous workup.[7] 1-Hydroxybenzotriazole (HOBt) is used as an additive to form an active ester intermediate, which accelerates the coupling and, crucially, minimizes side reactions like the formation of N-acylurea.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon adding the carbodiimide and to preserve the stability of the active ester.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C and stir for 30-60 minutes. The solution may become slightly cloudy as the active ester forms.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the salt and facilitate the reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. The aqueous washes remove the water-soluble urea byproduct, excess HOBt, and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.
Causality Behind Choices:
-
Solvent (DMF): Excellent solvating power for a wide range of polar and nonpolar reactants.
-
Stoichiometry (>1.0 eq): A slight excess of the coupling reagents and amine ensures the complete consumption of the starting carboxylic acid, which can sometimes be difficult to separate from the product.
-
Aqueous Workup: Specifically designed to remove the water-soluble byproducts associated with the EDC/HOBt system.[7]
For sterically hindered amines or electron-deficient anilines where EDC coupling may be sluggish, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[7] HATU reacts faster and leads to less epimerization compared to many other reagents.[9] The reaction requires a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the formed hexafluorophosphate salt.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Activator Addition: Add a solution of HATU (1.2 eq) in DMF to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than EDC couplings. Monitor by TLC or LC-MS.
-
Workup and Extraction: Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash sequentially with 5% aqueous citric acid (to remove DIPEA), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality Behind Choices:
-
HATU: The 7-aza-benzotriazole (HOAt) leaving group in HATU is more activating than HOBt, leading to faster reaction rates, which is beneficial for challenging substrates.[7]
-
DIPEA: A bulky, non-nucleophilic base that will not compete with the desired amine in reacting with the activated acid.
-
Inert Atmosphere: While not always strictly necessary, it is good practice, especially for small-scale reactions or with sensitive substrates, to prevent moisture from quenching the activated species.
Caption: Simplified HATU activation mechanism.
This is a classic, powerful method that involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate reacts rapidly with amines. While effective, this method is less "gentle" and may not be suitable for substrates with sensitive functional groups.
Step-by-Step Methodology:
-
Step A: Acyl Chloride Formation
-
Place this compound (1.0 eq) in a flask and add thionyl chloride (2.0-3.0 eq). A co-solvent like DCM can be used.
-
Add a catalytic amount of DMF (1-2 drops). This catalyzes the reaction through the formation of the Vilsmeier reagent.
-
Gently heat the mixture to reflux (approx. 40-50 °C) for 1-2 hours until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure. This step is crucial and should be done thoroughly. The resulting acyl chloride is often used immediately without further purification.
-
-
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a base like triethylamine (TEA) or DIPEA (2.2 eq) in DCM.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup by washing with water and brine, then dry, concentrate, and purify as described in the previous protocols.
-
Causality Behind Choices:
-
Oxalyl/Thionyl Chloride: Highly effective reagents for converting carboxylic acids to highly reactive acyl chlorides.
-
Two-Step Process: Separates the harsh activation step from the amine coupling, but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Data Summary and Method Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: Acyl Chloride |
| Coupling Reagent | EDC·HCl | HATU | SOCl₂ or (COCl)₂ |
| Additive | HOBt | None (base required) | Catalytic DMF |
| Typical Base | DIPEA (if needed) | DIPEA | TEA or DIPEA |
| Reaction Time | 12 - 24 hours | 2 - 6 hours | 1 - 3 hours (after acyl chloride formation) |
| Relative Cost | Low | High | Low |
| Substrate Scope | Good; struggles with hindered substrates | Excellent; ideal for difficult couplings[7] | Good; not for acid-sensitive substrates |
| Byproduct Removal | Aqueous wash (water-soluble urea)[7] | Aqueous wash | Aqueous wash |
| Key Advantage | Cost-effective, reliable standard | High speed and efficiency | High reactivity, low reagent cost |
Troubleshooting Common Issues
-
Low or No Yield:
-
Cause: Ineffective activation or inactive amine.
-
Solution: Ensure all reagents are fresh and solvents are anhydrous. For difficult couplings, switch from EDC/HOBt to the more powerful HATU.[7] Verify the purity of the starting materials.
-
-
Formation of N-Acylurea Byproduct:
-
Cause: This is a common side reaction in carbodiimide couplings where the O-acylisourea intermediate rearranges instead of reacting with the amine.[8]
-
Solution: Ensure HOBt is included in the reaction, as it traps the O-acylisourea to form the more stable active ester. Running the reaction at lower temperatures can also help.
-
-
Difficulty in Purification:
-
Cause: Byproducts from the coupling reagents or unreacted starting material co-eluting with the product.
-
Solution: Ensure the aqueous workup is performed thoroughly to remove as many impurities as possible before chromatography. The choice of coupling reagent can simplify purification; for instance, the water-soluble byproducts from EDC are easier to remove than the urea from DCC.[7]
-
Conclusion
The successful amidation of this compound is readily achievable through several well-established methods. For routine synthesis, the EDC/HOBt protocol offers a balance of cost and effectiveness. For more challenging substrates, such as sterically hindered or electron-poor amines, HATU provides a rapid and highly efficient alternative. By understanding the mechanisms behind these coupling strategies and the rationale for each experimental step, researchers can intelligently select and optimize the ideal conditions for their specific synthetic targets, accelerating the pace of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. jpt.com [jpt.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Utilization of 2,6-Dimethylpyrimidine-4-carboxylic Acid in Agrochemical Synthesis
Introduction: The Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring system is a foundational heterocyclic motif in a multitude of biologically active molecules, including nucleic acids and various pharmaceuticals.[1] In the realm of agrochemicals, pyrimidine derivatives have emerged as a critical class of compounds, exhibiting a wide spectrum of activities as herbicides, fungicides, and insecticides.[2][3] Their efficacy often stems from the ability to specifically interact with and inhibit essential biological pathways in target organisms.[4][5]
Among the diverse range of pyrimidine-based building blocks, 2,6-dimethylpyrimidine-4-carboxylic acid stands out as a versatile precursor for the synthesis of potent agrochemicals.[6] The presence of the carboxylic acid functionality at the 4-position provides a convenient handle for the introduction of various pharmacophores, allowing for the fine-tuning of biological activity and physicochemical properties. This document serves as a comprehensive guide for researchers and scientists in the agrochemical industry, providing detailed protocols and insights into the application of this compound in the synthesis of next-generation crop protection agents.
Core Concept: Targeting Acetolactate Synthase (ALS)
A significant number of commercial herbicides derived from pyrimidines function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7] By blocking this pathway, these herbicides effectively starve the plant of essential amino acids, leading to growth inhibition and eventual death. The high efficacy and low mammalian toxicity of ALS inhibitors make them a highly valuable class of herbicides.[7]
This application note will focus on the synthesis of a novel sulfonylurea herbicide, leveraging the 2,6-dimethylpyrimidine core to target the ALS enzyme.
Synthetic Strategy: From Carboxylic Acid to a Potent Herbicide
The general synthetic approach involves the conversion of the carboxylic acid group of this compound into a functionality capable of linking to a sulfonylurea bridge. A common and effective method is to first convert the carboxylic acid to an amine, which can then be reacted with a suitable sulfonyl isocyanate or sulfonyl chloride to form the final sulfonylurea herbicide.
Overall Synthetic Workflow
The multi-step synthesis to obtain the target sulfonylurea herbicide from this compound is depicted below.
References
- 1. Synthesis and evaluation of novel N-(4′-arylpyrimidin-2′-yl) sulfonylurea derivatives as potential antifungal agents | Semantic Scholar [semanticscholar.org]
- 2. CN103524493A - Nicosulfuron preparation method - Google Patents [patents.google.com]
- 3. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 4. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. science.lpnu.ua [science.lpnu.ua]
application of 2,6-dimethylpyrimidine-4-carboxylic acid in antiviral agent development
An in-depth analysis of current literature reveals that while 2,6-dimethylpyrimidine-4-carboxylic acid is not itself a widely documented antiviral agent, its core pyrimidine structure is a cornerstone of numerous established antiviral therapies. This suggests that this compound represents a valuable, yet underexplored, chemical scaffold for the development of novel antiviral therapeutics. The strategic functionalization of this molecule could unlock new mechanisms of action or overcome resistance to existing drugs.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the synthesis, screening, and mechanistic evaluation of this compound and its derivatives as potential antiviral agents. It provides a scientifically grounded framework, from initial synthesis to advanced in cellulo assays, to systematically explore its therapeutic potential.
Part 1: The Rationale for Investigating this compound
The Pyrimidine Scaffold in Antiviral Drug Design
The pyrimidine ring is a fundamental component of nucleosides, which are the building blocks of DNA and RNA. Many antiviral drugs are nucleoside analogs that competitively inhibit viral polymerases, leading to the termination of nucleic acid chain elongation and the disruption of viral replication. A classic example is Zidovudine (AZT), a thymidine analog used in the treatment of HIV. Beyond nucleoside analogs, non-nucleoside pyrimidine derivatives have also shown significant antiviral activity by targeting other viral or host cell proteins essential for the viral life cycle.
This compound: A Scaffold for Innovation
This compound offers a unique starting point for medicinal chemists. The carboxylic acid group at the 4-position provides a versatile handle for chemical modification, allowing for the creation of a diverse library of derivatives, such as esters and amides. These modifications can be used to modulate the compound's physicochemical properties, including solubility, cell permeability, and metabolic stability, as well as to explore interactions with different biological targets. The methyl groups at the 2- and 6-positions can also be modified to further probe the structure-activity relationship (SAR).
Potential Viral Targets
Given the structural similarities to other bioactive pyrimidines, derivatives of this compound could potentially target a range of viral proteins, including:
-
Viral Polymerases (RdRp, RT): By mimicking natural nucleosides/nucleotides.
-
Proteases: Essential for viral polyprotein processing.
-
Integrases: Critical for the integration of the viral genome into the host genome.
-
Entry/Fusion Proteins: Involved in the initial stages of viral infection.
Part 2: Synthesis and Characterization of this compound Derivatives
The successful evaluation of any compound begins with its efficient and reproducible synthesis. The following is a generalized protocol for the synthesis of this compound, which can be adapted for the creation of various derivatives.
Synthetic Pathway Overview
A common and efficient method for the synthesis of the this compound core involves the condensation of ethyl acetoacetate with acetamidine hydrochloride. This is a well-established reaction in heterocyclic chemistry. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Diagram 1: Synthetic Workflow for this compound
Application Notes and Protocols: Esterification of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for the esterification of 2,6-dimethylpyrimidine-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. We present a detailed protocol based on the well-established Fischer-Speier esterification method, explaining the rationale behind procedural steps and offering insights into reaction optimization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, providing them with a robust and reproducible method for the synthesis of 2,6-dimethylpyrimidine-4-carboxylate esters.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in a multitude of pharmacologically active molecules, including antivirals, antibacterials, and anticancer agents. The ester functional group at the 4-position of the pyrimidine ring serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.
The direct esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a fundamental and widely used transformation in organic synthesis.[1][2] This acid-catalyzed reaction is an equilibrium process, and various strategies can be employed to drive the reaction towards the formation of the desired ester product.[3] This application note will detail a reliable protocol for the esterification of this compound, focusing on practical aspects and the underlying chemical principles.
Reaction Mechanism and Scientific Principles
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The subsequent steps involve the formation of a tetrahedral intermediate, followed by a series of proton transfers.[4] Ultimately, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[4]
Because the Fischer esterification is a reversible reaction, Le Chatelier's principle is applied to maximize the yield of the ester.[5] This is typically achieved in two ways:
-
Use of excess alcohol: Employing the alcohol as the solvent or in large excess shifts the equilibrium towards the product side.[6]
-
Removal of water: The water formed as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus, which also drives the equilibrium forward.[6]
Experimental Protocol: Synthesis of Methyl 2,6-Dimethylpyrimidine-4-carboxylate
This protocol details the synthesis of the methyl ester as a representative example. The methodology can be adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Methanol (MeOH) | Anhydrous | Commercially Available | Used in excess as both reagent and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
| Hexanes | Reagent Grade | Commercially Available | For recrystallization. |
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).
-
Add anhydrous methanol (50 mL). The carboxylic acid may not fully dissolve initially.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.5 mL) to the suspension. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[6]
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Extraction:
-
After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Carefully pour the concentrated reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.[7] Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude ester can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel if necessary.[6]
-
Visualization of the Experimental Workflow
Caption: Workflow for the esterification of this compound.
Alternative Esterification Methods
While Fischer esterification is a robust and cost-effective method, other techniques can be employed, particularly for substrates that are sensitive to strong acidic conditions or high temperatures.
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8] It proceeds under mild, neutral conditions at room temperature, but the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.[9]
-
Yamaguchi Esterification: This procedure is suitable for the synthesis of sterically hindered esters and involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[10]
-
Activation with Triazines: Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can be used to activate the carboxylic acid for esterification under mild conditions.[11]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction progress by TLC/HPLC. Ensure the use of anhydrous alcohol, as water can shift the equilibrium back to the starting materials. |
| Loss of product during work-up | Ensure complete extraction from the aqueous phase. Be cautious during the neutralization step to avoid product hydrolysis. | |
| Formation of Byproducts | Side reactions due to high temperature or strong acid | Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or lowering the reaction temperature and extending the reaction time. Alternatively, explore milder esterification methods like the Steglich or Yamaguchi esterification. |
| Difficulty in Purification | Presence of unreacted starting material | Optimize the reaction conditions to drive the reaction to completion. If necessary, use column chromatography for purification. |
| Presence of DCU (in Steglich esterification) | Filter the reaction mixture to remove the precipitated DCU. Sometimes, further purification by chromatography is needed to remove residual DCU. |
Conclusion
The Fischer-Speier esterification provides a straightforward and efficient method for the synthesis of esters of this compound. By understanding the underlying principles of the reaction and carefully controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of pyrimidine-based compounds for various applications, particularly in the field of drug discovery and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Novel Xanthine Oxidase Inhibitors Derived from 2,6-Dimethylpyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, responsible for the terminal two steps of converting hypoxanthine to xanthine and subsequently to uric acid. While a normal physiological process, excessive XO activity can lead to hyperuricemia—an abnormally high level of uric acid in the blood. This condition is a primary etiological factor in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and soft tissues.[1] Beyond gout, elevated uric acid is increasingly recognized as an independent risk factor for hypertension, cardiovascular disease, and chronic kidney disease, likely due to the pro-oxidant and pro-inflammatory effects of both uric acid and the reactive oxygen species (ROS) generated during XO-catalyzed reactions.[2]
Consequently, the inhibition of xanthine oxidase is a well-established and clinically validated strategy for managing hyperuricemia and its associated pathologies.[1][3] The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active molecules and serves as a versatile building block in medicinal chemistry.[4][5] Specifically, derivatives of pyrimidine-4-carboxylic acid have shown significant promise as non-purine selective inhibitors of xanthine oxidase, offering potential advantages in terms of potency and safety over classical purine analogs like allopurinol.[6][7]
This application note provides a comprehensive guide to the synthesis of a novel class of potential xanthine oxidase inhibitors, utilizing 2,6-dimethylpyrimidine-4-carboxylic acid as a key starting material. We will detail a representative synthetic protocol, explain the rationale behind the experimental design, and provide a standardized protocol for evaluating the inhibitory efficacy of the synthesized compounds.
Scientific Rationale: Designing Pyrimidine-Based XO Inhibitors
The design of the target molecules is predicated on the established pharmacophore for potent xanthine oxidase inhibition. The core strategy involves the amide coupling of this compound with various substituted anilines. This approach is guided by the following principles:
-
The Pyrimidine Core: The pyrimidine ring system is a bioisostere of the purine nucleus found in natural XO substrates. It is designed to anchor the inhibitor within the molybdenum-pterin active site of the enzyme.[8]
-
The Carboxamide Linker: The amide bond serves as a rigid and stable linker, positioning the appended aryl group to engage in critical interactions with amino acid residues lining the active site channel.
-
Substituted Aryl Moiety: The substituents on the aniline ring are crucial for modulating potency and selectivity. Groups capable of forming hydrogen bonds (e.g., cyano, alkoxy) with key residues such as Arg880 and Thr1010 are known to significantly enhance inhibitory activity.[8] Hydrophobic interactions with residues like Phe914 and Phe1009 also contribute to binding affinity.[8]
By systematically varying the substitution pattern on the aniline component, a library of candidate inhibitors can be synthesized to explore structure-activity relationships (SAR) and optimize for potency and desirable pharmacokinetic properties.
Experimental Workflow: Synthesis to Bioassay
The overall process for identifying novel xanthine oxidase inhibitors from a this compound precursor involves a multi-stage workflow. This encompasses the chemical synthesis and purification of the target compounds, followed by their biological evaluation using in vitro enzyme inhibition assays.
References
- 1. Synthesis and biological evaluation of new imidazole, pyrimidine, and purine derivatives and analogs as inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. science.lpnu.ua [science.lpnu.ua]
Application Notes & Protocols: Leveraging 2,6-Dimethylpyrimidine-4-Carboxylic Acid for the Rational Design of Selective PDHc-E1 Inhibitors
Introduction: Targeting a Critical Metabolic Gateway
The Pyruvate Dehydrogenase Complex (PDHc) is a cornerstone of cellular energy metabolism, a sophisticated multi-enzyme machine residing within the mitochondrial matrix. It serves as the critical link between glycolysis and the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[1][2][3] This function places PDHc at a crucial metabolic crossroads, making it a highly regulated and therapeutically significant target.
The complex is composed of three catalytic enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3).[4][5] The E1 component (PDHc-E1) is the rate-limiting enzyme of the complex; it decarboxylates pyruvate in a reaction dependent on the cofactor thiamin diphosphate (ThDP).[5][6]
While PDHc dysfunction through genetic deficiency leads to severe neurological disorders[2][7][8], and its downregulation is a feature of cancer metabolism (the Warburg effect)[9][10][11], the targeted inhibition of PDHc-E1 has emerged as a compelling strategy for developing novel antimicrobial agents. Structural differences between the PDHc-E1 enzymes of prokaryotes and eukaryotes allow for the design of selective inhibitors.[12][13] These inhibitors can disrupt bacterial metabolism without significantly affecting the host's mitochondrial function, offering a promising avenue for new bactericides.[13][14][15]
This guide focuses on the use of the 2,6-dimethylpyrimidine-4-carboxylic acid scaffold, a validated starting point for the structure-based design of potent and selective PDHc-E1 inhibitors.[15] We will detail the rationale, synthetic strategies, and the essential biochemical and cell-based protocols required to advance a drug discovery program targeting this enzyme.
Part 1: The PDHc Catalytic Cycle and Rationale for Inhibition
The catalytic action of PDHc is a multi-step process reliant on the coordinated action of its E1, E2, and E3 subunits and five different coenzymes. The inhibition of the E1 component halts the entire process at its inception. Understanding this cycle is fundamental to appreciating the mechanism of inhibition.
Caption: The five-step catalytic cycle of the Pyruvate Dehydrogenase Complex (PDHc).
The 2,6-dimethylpyrimidine core serves as an excellent mimic of the pyrimidine moiety of the natural ThDP cofactor. By modifying the 4-carboxylic acid position, derivatives can be synthesized that occupy the active site and form specific interactions that prevent the binding or catalytic processing of pyruvate, effectively acting as competitive inhibitors.[13][15] The design goal is to exploit subtle differences in the active site pockets between bacterial and mammalian E1 enzymes to achieve high selectivity.
Part 2: Synthesis Protocol for a 2,6-Dimethylpyrimidine-4-carboxamide Inhibitor Library
Causality: The following protocol describes a robust method for creating a diverse library of candidate inhibitors from the this compound starting material. The conversion of the carboxylic acid to an acyl chloride (Step 1) is a classic activation step, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This allows for the efficient formation of stable amide bonds with a wide variety of primary or secondary amines (Step 2), enabling the rapid exploration of the chemical space around the core scaffold.
Protocol 2.1: General Procedure for Amide Library Synthesis
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
A diverse library of primary and secondary amines (R₁R₂NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Step-by-Step Methodology:
-
Activation to Acyl Chloride: a. In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq) in anhydrous DCM. b. Add a catalytic drop of anhydrous DMF. c. Cool the suspension in an ice bath (0 °C). d. Add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe. e. Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the solution becomes clear and gas evolution ceases. Self-Validation: The completion of this step is visually indicated by the dissolution of the starting material. f. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to yield the crude 2,6-dimethylpyrimidine-4-carbonyl chloride. Proceed immediately to the next step.
-
Amide Formation: a. Dissolve the crude acyl chloride from the previous step in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. c. Cool the amine solution in an ice bath (0 °C). d. Add the acyl chloride solution dropwise to the stirred amine solution. e. Allow the reaction to warm to room temperature and stir for 4-16 hours. Self-Validation: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative. e. Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
Caption: Workflow for the synthesis and purification of a candidate PDHc-E1 inhibitor.
Part 3: Biochemical Screening Protocols
Causality: Once a library of compounds is synthesized, a robust biochemical assay is required to determine their inhibitory activity against the target enzyme, PDHc-E1. The following protocol uses a well-established spectrophotometric method that measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (2,6-DCPIP), which is directly coupled to the decarboxylation of pyruvate by E1.[16] The rate of DCPIP reduction (monitored as a decrease in absorbance at 600 nm) is proportional to E1 activity. This assay isolates the activity of the E1 subunit from the rest of the complex, ensuring that any observed inhibition is due to direct interaction with the intended target.
Protocol 3.1: In Vitro PDHc-E1 Activity and Inhibition Assay
Materials:
-
Purified recombinant bacterial PDHc-E1 (e.g., from E. coli)
-
Purified recombinant mammalian PDHc-E1 (e.g., porcine or human) for selectivity screening
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM MgCl₂ and 0.1 mM Thiamin Diphosphate (ThDP)
-
Pyruvate solution (substrate)
-
2,6-DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well microplates
-
Microplate spectrophotometer capable of reading at 600 nm in kinetic mode.
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare fresh stock solutions of Pyruvate, DCPIP, and PMS in Assay Buffer. Determine the optimal concentration for each reagent empirically, but typical final concentrations are ~2-5 mM Pyruvate, ~40 µM DCPIP, and ~0.3 mM PMS. b. Prepare serial dilutions of inhibitor compounds in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.
-
Assay Procedure: a. To each well of a 96-well plate, add the following in order: i. Assay Buffer ii. Inhibitor solution or DMSO (for control wells) iii. A defined amount of purified PDHc-E1 enzyme solution. b. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme. c. Prepare a "Reaction Mix" containing Pyruvate, DCPIP, and PMS in Assay Buffer. d. To initiate the reaction, add the Reaction Mix to all wells. e. Immediately place the plate in the microplate reader and begin kinetic measurements, recording the absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min). b. Normalize the activity of inhibitor-treated wells to the DMSO control wells to calculate the percent inhibition: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 c. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Selectivity Assessment: a. Repeat the entire protocol using the mammalian PDHc-E1 enzyme. b. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (mammalian E1) / IC₅₀ (bacterial E1). A higher SI value indicates greater selectivity for the bacterial enzyme.
Data Presentation: Hypothetical Screening Results
| Compound ID | Bacterial E1 IC₅₀ (µM) | Mammalian E1 IC₅₀ (µM) | Selectivity Index (SI) |
| Scaffold | 55.2 | 78.1 | 1.4 |
| Cmpd-01 | 0.95 | >100 | >105 |
| Cmpd-02 | 2.31 | 85.4 | 37.0 |
| Cmpd-03 | 15.8 | >100 | >6.3 |
Part 4: Cell-Based Assay Protocols
Causality: While biochemical assays confirm on-target activity, cell-based assays are essential to determine if a compound can penetrate the bacterial cell wall, engage its target in a complex cellular environment, and exert a biological effect (bacteriostasis or bactericidal action). Concurrently, assessing cytotoxicity against a mammalian cell line is a critical step to validate the selectivity observed in the biochemical assays and to identify potential off-target toxicity early in the discovery process.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an inhibitor required to prevent the visible growth of a bacterial strain (e.g., E. coli).
Step-by-Step Methodology:
-
Prepare a 2-fold serial dilution of each inhibitor compound in a 96-well plate using sterile growth medium (e.g., Luria-Bertani broth).
-
Inoculate a mid-log phase bacterial culture, diluted to a standard density (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well. Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest inhibitor concentration in which no turbidity (bacterial growth) is observed.
Protocol 4.2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of mammalian cells (e.g., HEK293 or HepG2) as an indicator of cell viability after exposure to the inhibitor.
Step-by-Step Methodology:
-
Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).
-
Read the absorbance at ~570 nm.
-
Calculate the percent viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value.
Caption: Integrated screening cascade for PDHc-E1 inhibitor discovery.
Part 5: Data Interpretation and Advancing the Program
The ultimate goal of this screening cascade is to identify lead compounds with high potency against the bacterial target, a clear margin of safety against the mammalian ortholog, and good cellular activity.
-
Structure-Activity Relationship (SAR): By comparing the IC₅₀ and MIC values across the synthesized library, researchers can deduce which chemical modifications improve potency. For example, does a bulky hydrophobic group at the R₁ position increase activity? Is a hydrogen bond donor at R₂ critical? This information guides the next round of rational design.
-
Therapeutic Window: The cellular selectivity is a key indicator of a compound's therapeutic potential. A compound like Cmpd-01 from the hypothetical data, with a bacterial MIC of 1 µg/mL and a mammalian CC₅₀ of >100 µg/mL, would have a therapeutic index of >100, making it a very promising candidate for further development.
-
Next Steps: Promising compounds should be subjected to further studies, including:
-
Mechanism of Action: Kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to pyruvate.
-
Resistance Studies: Investigating the potential for bacteria to develop resistance to the inhibitor.
-
ADME/Tox Profiling: In vitro and in vivo studies to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead candidates.
-
By systematically applying the synthetic and screening protocols outlined in this guide, research teams can efficiently progress from a promising chemical scaffold to validated lead compounds in the pursuit of novel PDHc-E1-targeted therapeutics.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase deficiency and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDC complex inhibitors and how do they work? [synapse.patsnap.com]
- 4. Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyruvate dehydrogenase complex deficiency is linked to regulatory loop disorder in the αV138M variant of human pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajnr.org [ajnr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Structure of the pyruvate dehydrogenase multienzyme complex E1 component from Escherichia coli at 1.85 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of highly selective pyruvate dehydrogenase complex E1 inhibitors as bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based rational design of novel hit compounds for pyruvate dehydrogenase multienzyme complex E1 components from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of efficient inhibitors against pyruvate dehydrogenase complex component E1 with bactericidal activity using computer aided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. We will move beyond simple procedural outlines to address the nuanced challenges and frequent side product formations encountered during its synthesis, providing expert-driven troubleshooting advice and validated protocols.
The primary and most reliable route to this compound is a two-step process: first, a pyrimidine ring formation via the condensation of ethyl acetoacetate and acetamidine, followed by the saponification of the resulting ester. While straightforward in principle, this synthesis is often plagued by specific side reactions that can significantly impact yield and purity. This guide provides a systematic approach to identifying, mitigating, and troubleshooting these common issues.
Core Synthesis Workflow
The synthesis proceeds through two distinct stages, each with its own set of potential challenges. Understanding the flow is the first step in effective troubleshooting.
Technical Support Center: Thermal Decarboxylation of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the thermal decarboxylation of 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Introduction
The thermal decarboxylation of this compound is a crucial transformation for accessing the 2,6-dimethylpyrimidine core, a valuable scaffold in medicinal chemistry and materials science. This process, which involves the removal of a carboxyl group as carbon dioxide upon heating, appears straightforward but can present several challenges, including incomplete reaction, low yields, and byproduct formation. This guide provides a comprehensive resource to navigate these potential issues, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of heating this compound?
A1: Upon sufficient heating, this compound is expected to undergo decarboxylation to yield 2,6-dimethylpyrimidine and carbon dioxide gas.
Q2: At what temperature does the decarboxylation of this compound typically occur?
A2: While specific data for this exact compound is not extensively published, based on related heteroaromatic carboxylic acids, thermal decarboxylation without a catalyst generally requires elevated temperatures, often at or above the melting point of the starting material, or in a high-boiling point solvent. Temperatures in the range of 150-250 °C are a reasonable starting point for investigation. Microwave-assisted decarboxylation can often be achieved at similar or slightly lower temperatures but in significantly shorter reaction times.[1]
Q3: Is a solvent necessary for this reaction?
A3: Not necessarily. The reaction can potentially be run "neat" (without a solvent) by heating the solid acid above its melting point. Alternatively, a high-boiling, inert solvent such as diphenyl ether, Dowtherm A, or N-methyl-2-pyrrolidone (NMP) can be used to ensure even heat distribution and facilitate reaction monitoring. The choice of solvent can significantly impact the reaction rate.[2]
Q4: What is the proposed mechanism for the thermal decarboxylation of a pyrimidine-4-carboxylic acid?
A4: The mechanism is believed to proceed through a zwitterionic intermediate, similar to the Hammick mechanism proposed for picolinic acids.[3][4] The pyrimidine ring nitrogen atoms can stabilize the negative charge that develops on the ring as the carbon-carbon bond to the carboxyl group breaks.
Q5: Are there any common byproducts to be aware of?
A5: Potential byproducts can arise from incomplete reaction (unreacted starting material) or from side reactions at high temperatures. While 2,6-dimethylpyrimidine is expected to be thermally stable under typical decarboxylation conditions, extreme temperatures or prolonged reaction times could lead to decomposition. Impurities in the starting material can also be carried through or react under the reaction conditions.
Experimental Protocol: Thermal Decarboxylation of this compound
This protocol provides a general guideline. Optimal conditions may vary and should be determined empirically.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether, optional)
-
Round-bottom flask
-
Condenser (optional, for solvent-based reactions)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
Procedure (Neat Reaction):
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Insert a thermometer or thermocouple to monitor the internal temperature.
-
Heat the flask in a heating mantle or oil bath.
-
Increase the temperature gradually to the melting point of the acid and then exceed it by 10-20 °C. A typical starting temperature for investigation would be in the 180-220 °C range.
-
Observe for the evolution of CO2 gas (bubbling).
-
Maintain the temperature and stir for 1-3 hours, or until the gas evolution ceases.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) if possible.
-
Once the reaction is complete, cool the flask to room temperature.
-
The crude 2,6-dimethylpyrimidine can be purified by sublimation, distillation, or recrystallization.
Procedure (Solvent-Based Reaction):
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a high-boiling point solvent (e.g., diphenyl ether, enough to ensure good stirring).
-
Heat the mixture to a temperature where decarboxylation is observed (e.g., 180-250 °C).
-
Reflux the solution for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product can be isolated by distillation or by extraction followed by purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Insufficient temperature. 2. Insufficient reaction time. 3. Inefficient heat transfer (for neat reactions). | 1. Gradually increase the reaction temperature in 10-20 °C increments. 2. Extend the reaction time. Monitor by TLC or LC-MS to determine the optimal duration. 3. If running neat, ensure vigorous stirring. Consider switching to a high-boiling point solvent for better heat distribution. |
| Low Yield of Isolated Product | 1. Product loss during workup or purification. 2. Sublimation of the product out of the reaction vessel. 3. Decomposition of the product at high temperatures. | 1. 2,6-dimethylpyrimidine can be volatile. Use a cooled condenser during the reaction and be cautious during solvent removal. Consider purification by sublimation. 2. Use a reflux condenser, even for neat reactions, to prevent loss of the product. 3. Avoid excessive temperatures. Determine the lowest effective temperature for decarboxylation. |
| Presence of Unexpected Byproducts | 1. Impurities in the starting material. 2. Side reactions due to excessive heat or reactive impurities. | 1. Ensure the purity of the starting this compound. Recrystallize if necessary.[5] 2. Lower the reaction temperature. If using a solvent, ensure it is inert under the reaction conditions. |
| Reaction is not starting | 1. Temperature is too low. 2. The starting material is not melting (for neat reactions). | 1. Confirm the internal temperature of the reaction mixture. 2. Check the melting point of your starting material. The reaction will proceed more readily in the molten state or in solution. |
Visualizing the Process
Reaction Workflow
Caption: General workflow for the thermal decarboxylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 3. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude 2,6-Dimethylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the purification of crude 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic building block.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents. The purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data. This guide provides a comprehensive overview of robust purification strategies, focusing on practical, field-proven techniques to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route employed. For instance, in syntheses involving the condensation of urea or its derivatives with a β-dicarbonyl compound like acetylacetone, unreacted starting materials can be a primary source of contamination. Side-reaction products, such as those from self-condensation of the β-dicarbonyl compound or partially reacted intermediates, may also be present.[1] Additionally, residual solvents and inorganic salts from the workup are common.
Q2: What is the general solubility profile of this compound?
A2: As a carboxylic acid, its solubility is pH-dependent. It is generally sparingly soluble in water and non-polar organic solvents at neutral pH. However, it readily dissolves in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of its highly soluble carboxylate salt.[2][3] Its solubility in organic solvents like ethanol, methanol, and DMSO varies, and this information is crucial for selecting an appropriate recrystallization or chromatographic solvent system.[4][5]
Q3: Is recrystallization a suitable purification method for this compound?
A3: Yes, recrystallization is often a highly effective method for purifying solid organic compounds like this compound. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[6][7]
Q4: Can I use column chromatography for purification?
A4: Column chromatography is a viable option, particularly for removing impurities with different polarities.[8][9] However, given the acidic nature of the target compound, it's important to select the stationary phase and mobile phase carefully to avoid irreversible adsorption or degradation on the column.[10][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process, providing potential causes and actionable solutions.
Issue 1: Low Recovery After Recrystallization
Problem: You observe a significant loss of product after performing a recrystallization.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures, leading to a substantial amount remaining in the mother liquor.[12] | Test a range of solvents or solvent pairs in small-scale trials to find a system where the compound is sparingly soluble when cold but highly soluble when hot. Common choices for carboxylic acids include water, ethanol/water mixtures, or toluene.[13][14] |
| Using Too Much Solvent | Adding an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[7] | Add the hot solvent portion-wise until the compound just dissolves. This ensures a saturated solution and maximizes crystal formation upon cooling. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.[6] |
| Premature Crystallization | If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. |
Issue 2: Persistent Colored Impurities
Problem: The purified solid retains a yellow or brown color.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Highly Conjugated Byproducts | Certain side reactions during the synthesis can produce colored, often polymeric, impurities that are difficult to remove. | Add a small amount of activated carbon to the hot solution during recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[15] Be aware that activated carbon can also adsorb some of the desired product. |
| Oxidation | The compound or impurities may be susceptible to oxidation, leading to colored products. | Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to oxygen.[16] |
| Trapped Metal Catalysts | If a metal catalyst (e.g., palladium) was used in the synthesis, trace amounts can cause discoloration.[15] | A plug of silica gel or celite during filtration may help remove some metal residues. In some cases, treatment with a chelating agent may be necessary. |
Issue 3: Product Oiling Out During Recrystallization
Problem: Instead of forming crystals upon cooling, the compound separates as an oil.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Melting Point Lower Than Solvent Boiling Point | If the compound's melting point is lower than the boiling point of the recrystallization solvent, it may melt in the hot solvent and separate as an oil upon cooling. | Choose a solvent with a lower boiling point. |
| Presence of Impurities | Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out. | Attempt a preliminary purification step, such as an acid-base extraction, to remove the bulk of the impurities before recrystallization. |
| High Initial Concentration | A supersaturated solution can sometimes lead to the formation of an oil rather than crystals. | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly. Seeding the solution with a small crystal of the pure compound can also encourage crystallization.[7] |
Issue 4: Inefficient Purification by Acid-Base Extraction
Problem: An acid-base extraction fails to effectively separate the desired carboxylic acid from neutral or basic impurities.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Deprotonation | The aqueous base may not be strong enough or used in sufficient quantity to fully deprotonate the carboxylic acid, leaving some of it in the organic layer.[2] | Use a base with a pKb low enough to ensure complete deprotonation of the carboxylic acid. A saturated solution of sodium bicarbonate is often sufficient, but sodium carbonate or dilute sodium hydroxide can also be used.[17] Ensure you are using a molar excess of the base. |
| Incomplete Protonation | During the final precipitation step, insufficient acid may have been added, leaving some of the carboxylate salt dissolved in the aqueous layer.[17] | Add acid (e.g., HCl) until the aqueous solution is distinctly acidic, which can be confirmed with pH paper. Cooling the solution in an ice bath can further decrease the solubility of the carboxylic acid and improve recovery.[2] |
| Emulsion Formation | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, making layer separation difficult. | Gently invert the separatory funnel for mixing instead of vigorous shaking. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Experimental Workflows & Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This workflow is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction with Base: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[18] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Washing (Optional): The organic layer, which contains any neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to isolate these impurities if desired.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as concentrated HCl, with stirring until the solution is acidic (test with pH paper). The purified this compound should precipitate out of the solution.[3]
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizing the Purification Workflow
The following diagram illustrates a decision-making process for purifying crude this compound.
Caption: Decision tree for purification strategy.
References
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. benchchem.com [benchchem.com]
- 11. Purification [chem.rochester.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 2,6-dimethylpyrimidine-4-carboxylic acid synthesis
Technical Support Center: Synthesis of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic procedure. As a key intermediate in the development of pharmaceuticals like kinase inhibitors and antiviral agents, mastering its synthesis is crucial.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize with confidence.
Synthesis Overview: A Two-Step Approach
The most reliable and widely adopted method for synthesizing this compound involves a two-step process. This strategy ensures high purity and yield by separating the formation of the pyrimidine ring from the generation of the carboxylic acid moiety.
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Step 1: Cyclocondensation to Form the Ester Precursor. The synthesis begins with the construction of the pyrimidine ring via a cyclocondensation reaction. This typically involves reacting a β-ketoester, such as ethyl acetoacetate, with acetamidine hydrochloride.[2] This reaction is a classic example of building the pyrimidine nucleus from C-C-C and N-C-N fragments.[3]
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Step 2: Saponification (Hydrolysis) of the Ester. The resulting ethyl 2,6-dimethylpyrimidine-4-carboxylate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. Careful control of this step is critical to prevent side reactions and ensure complete conversion.
Below is a diagram illustrating this synthetic pathway.
Caption: General two-step synthesis of this compound.
Optimized Experimental Protocol
This protocol provides a validated, step-by-step methodology for both stages of the synthesis.
Part A: Synthesis of Ethyl 2,6-dimethylpyrimidine-4-carboxylate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir for 15 minutes. Subsequently, add acetamidine hydrochloride (1.0 eq) portion-wise.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
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Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 2,6-dimethylpyrimidine-4-carboxylate.
Part B: Hydrolysis to this compound
-
Reaction Setup: Suspend the ethyl 2,6-dimethylpyrimidine-4-carboxylate (1.0 eq) from Part A in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq) in water. Using a slight excess of base ensures complete hydrolysis.
-
Reflux: Heat the mixture to reflux (80-90°C) for 2-4 hours. The reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid product will precipitate out of the solution.
-
Purification: Filter the white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60°C to yield the final product.
Optimized Reaction Parameters Summary
| Parameter | Step 1: Cyclocondensation | Step 2: Saponification |
| Key Reagents | Ethyl acetoacetate, Acetamidine HCl | Ethyl 2,6-dimethylpyrimidine-4-carboxylate |
| Catalyst/Base | Sodium Ethoxide | Sodium Hydroxide (or KOH) |
| Molar Ratio | 1:1:1 (Ketoester:Amidine:Base) | 1:1.5-2.0 (Ester:Base) |
| Solvent | Anhydrous Ethanol | Ethanol/Water Mixture |
| Temperature | Reflux (~78°C) | Reflux (80-90°C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis. The following workflow diagram provides a high-level guide to diagnosing problems.
Caption: A workflow for troubleshooting common synthesis problems.
Question 1: My yield for the cyclocondensation step (Part A) is significantly lower than expected. What could be the cause?
Answer: Low yield in the first step is often related to three factors: reagent quality, base activity, and reaction conditions.
-
Reagent Quality: Ensure your reagents are pure and dry. Acetamidine hydrochloride is hygroscopic, and moisture can inhibit the reaction. Use anhydrous ethanol as the solvent, as water can interfere with the sodium ethoxide base.
-
Base Activity: Sodium ethoxide is most effective when freshly prepared. If using a commercial solution, ensure it has not degraded due to exposure to air or moisture. The stoichiometry is critical; an insufficient amount of base will lead to incomplete reaction.
-
Temperature and Time: The reaction requires sufficient thermal energy to proceed efficiently. Ensure you are maintaining a consistent reflux. Monitor the reaction by TLC; if the starting materials are still present after 6 hours, consider extending the reflux time.[4]
Question 2: The hydrolysis of the ester (Part B) is incomplete, or I am recovering starting material. How can I fix this?
Answer: Incomplete hydrolysis is a common issue that can be resolved by optimizing the reaction parameters.
-
Base Stoichiometry: Saponification is a stoichiometric reaction. You need at least one equivalent of hydroxide to react with one equivalent of the ester. Using a slight excess (e.g., 1.5 equivalents) of NaOH or KOH helps drive the reaction to completion.
-
Solvent System: The ester has limited solubility in pure water. Using a co-solvent like ethanol creates a homogeneous solution, increasing the interaction between the ester and the hydroxide ions. An ethanol/water ratio of 1:1 is a good starting point.
-
Reaction Temperature: Like most reactions, saponification rates are temperature-dependent. Heating the mixture to reflux ensures a reasonable reaction time. If the reaction is still sluggish, you can increase the temperature slightly, but be cautious not to boil off too much solvent.
Question 3: My final product is off-color or shows multiple spots on TLC. What are the likely impurities?
Answer: Impurities in the final product typically arise from either incomplete reactions or side reactions during workup.
-
Unreacted Ester: The most common impurity is the starting ester from Part B. This occurs due to incomplete hydrolysis (see Question 2). It can be removed by washing the crude product with a non-polar solvent like diethyl ether, in which the carboxylic acid is poorly soluble.
-
Side Products from Acidification: During the final acidification step, it is crucial to maintain a low temperature (using an ice bath) and add the acid slowly. Localized "hot spots" from a rapid, exothermic neutralization can potentially cause degradation or decarboxylation of the desired product.
-
Purification: Ensure the pH for precipitation is correct (pH 2-3). If the solution is not acidic enough, the product will remain dissolved as its carboxylate salt. If it is too acidic, you risk creating other byproducts. A thorough wash of the final filtered product with cold deionized water is essential to remove any trapped inorganic salts (NaCl or KCl).
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the cyclocondensation reaction?
Yes, other strong bases like potassium tert-butoxide can be used. However, sodium ethoxide in ethanol is cost-effective and efficient, as the ethoxide anion is generated from the reaction solvent. The choice of base and solvent is often linked.[4]
Q2: What is the best way to monitor the progress of these reactions?
Thin Layer Chromatography (TLC) is the most convenient method. For Step 1, you can monitor the disappearance of ethyl acetoacetate. For Step 2, monitor the disappearance of the starting ester. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), visualized under UV light. The carboxylic acid product will have a much lower Rf value than the ester precursor.
Q3: Are there any specific safety precautions I should take?
Absolutely.
-
Sodium Metal: Sodium reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Strong Acids and Bases: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling sodium hydroxide, potassium hydroxide, and concentrated hydrochloric acid.
-
Solvents: Ethanol is flammable. All heating should be done using a heating mantle or an oil bath, never an open flame. Ensure the reaction is performed in a well-ventilated fume hood.
Q4: Can this synthesis be performed as a one-pot reaction?
While one-pot pyrimidine syntheses exist, a two-step process for this specific target is generally preferred for achieving high purity.[5] Attempting a one-pot synthesis would require a delicate balance of reaction conditions to facilitate both the cyclization and a selective hydrolysis without causing degradation, which is significantly more challenging to optimize and often results in lower overall yields and a more complex purification process.
References
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity and success of your experiments.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors and antiviral agents.[1] Its structural framework is a valuable building block in medicinal chemistry for the development of novel drug candidates.[1] However, transitioning the synthesis of this compound to a larger scale often presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide provides practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Scale-Up Challenges and Solutions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the scale-up synthesis.
Issue 1: Low Reaction Yield and Incomplete Conversion
Question: We are experiencing significantly lower yields and incomplete reaction conversion when scaling up the synthesis of this compound from a gram to a kilogram scale. What are the likely causes and how can we troubleshoot this?
Answer: Low conversion during scale-up is a frequent issue stemming from several factors, including mass and heat transfer limitations, reagent addition rates, and catalyst efficiency.
Causality Explained: In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Similarly, poor heat dissipation can alter the delicate temperature profile required for optimal reaction kinetics.
Troubleshooting Steps:
-
Optimize Mixing and Agitation:
-
Action: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume.
-
Rationale: Proper agitation ensures homogenous distribution of reactants and uniform temperature, minimizing side product formation.
-
-
Control Reagent Addition:
-
Action: Implement controlled addition of key reagents, such as the amidine source, using a syringe pump or a dropping funnel.
-
Rationale: Slow, controlled addition prevents localized high concentrations of reactants that can lead to undesired side reactions.
-
-
Re-evaluate Catalyst Loading and Activity:
-
Action: If using a catalyst, ensure it is active and consider a slight increase in loading for larger batches.
-
Rationale: On a larger scale, the catalyst-to-reactant ratio can be affected by mixing efficiency. Ensure the catalyst is not deactivated by impurities in the starting materials.[2]
-
-
Monitor Reaction Progress:
-
Action: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Rationale: This allows for real-time assessment of the reaction and helps determine the optimal reaction time.
-
Issue 2: Formation of Impurities and Side Products
Question: Our scaled-up batches of this compound are showing significant levels of impurities that were not observed on a smaller scale. How can we identify and mitigate these side reactions?
Answer: The formation of new impurities during scale-up is often due to extended reaction times, localized temperature fluctuations, or the presence of contaminants in lower-grade, bulk starting materials.
Causality Explained: Pyrimidine synthesis can be susceptible to side reactions such as self-condensation of the dicarbonyl starting material or hydrolysis of intermediates.[2] These are often exacerbated by the prolonged heating times and less precise temperature control inherent in larger reaction vessels.
Troubleshooting Steps:
-
Characterize Impurities:
-
Action: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand their structure.
-
Rationale: Knowing the structure of the side products provides valuable clues about the undesired reaction pathways.
-
-
Purify Starting Materials:
-
Action: Ensure the purity of bulk starting materials. Consider pre-purification if necessary.
-
Rationale: Impurities in starting materials can act as catalysts for side reactions or be incorporated into the final product.
-
-
Optimize Reaction Temperature:
-
Action: Implement precise temperature control using a well-calibrated reactor jacket and probe. Avoid overheating.
-
Rationale: Many side reactions have a higher activation energy than the desired reaction and become more prominent at elevated temperatures.[2]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the isolation and purification of this compound at a larger scale. The product is difficult to crystallize and chromatography is not feasible for our target quantity. What are our options?
Answer: Challenges in purification at scale are common, especially when moving away from chromatography. The key is to develop a robust crystallization or precipitation procedure.
Causality Explained: The solubility profile of this compound and its impurities can change with the solvent matrix and the presence of even minor co-solutes. This can hinder crystallization.
Troubleshooting Steps:
-
Develop a Robust Crystallization Protocol:
-
Action: Experiment with different solvent/anti-solvent systems on a small scale to find conditions that selectively precipitate the desired product.
-
Rationale: A well-designed crystallization process is the most effective method for large-scale purification of solid compounds.
-
-
pH Adjustment for Precipitation:
-
Action: Since the product is a carboxylic acid, carefully adjusting the pH of the aqueous work-up solution can induce selective precipitation.
-
Rationale: The solubility of carboxylic acids is highly dependent on pH. Protonating the carboxylate with acid will decrease its aqueous solubility.
-
-
Utilize Extraction to Remove Impurities:
-
Action: Perform a liquid-liquid extraction to remove impurities with different solubility profiles before attempting crystallization.
-
Rationale: This can simplify the mixture and make subsequent crystallization more successful.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its key steps?
A1: A common route involves the condensation of a 1,3-dicarbonyl compound (like acetylacetone) with an amidine source.[3] The key steps are the initial condensation to form a dihydropyrimidine intermediate, followed by an oxidation step to yield the aromatic pyrimidine ring, and subsequent hydrolysis of an ester group if the starting material was a ketoester.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: When working with larger quantities, it is crucial to consider the potential for exothermic reactions. A runaway reaction can lead to a dangerous increase in temperature and pressure. Ensure the reactor has adequate cooling capacity and a pressure relief system. Also, be mindful of the flammability and toxicity of the solvents and reagents used.
Q3: How can I improve the filterability of the final product?
A3: Poor filterability is often due to very small crystal size. To improve this, you can optimize the cooling rate during crystallization. A slower cooling rate generally leads to the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote the growth of larger crystals.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound (Lab Scale)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketoester in a suitable solvent (e.g., ethanol).
-
Add the amidine hydrochloride and a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.[2]
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[4]
Visualizations
Diagram 1: General Reaction Pathway
Caption: General synthesis pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting for low yield.
Quantitative Data Summary
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Common Challenges at Scale-Up |
| Typical Yield | 70-85% | 50-70% | Decreased yield due to mass/heat transfer issues |
| Purity (crude) | >95% | 80-95% | Increased impurity formation |
| Reaction Time | 2-4 hours | 6-12 hours | Longer reaction times required for completion |
References
Technical Support Center: Minimizing Impurity Formation in Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during their experimental work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.
This center is structured to address specific issues you may encounter, presented in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that appears to be a result of my aldehyde and β-ketoester reacting directly with each other in my Biginelli reaction. How can I prevent this?
This is a classic case of the Knoevenagel condensation competing with your desired Biginelli reaction.[1] The Knoevenagel condensation is an acid- or base-catalyzed reaction between an active hydrogen compound (like your β-ketoester) and a carbonyl group (your aldehyde). To favor the Biginelli pathway, you need to carefully control the reaction conditions to promote the formation of the dihydropyrimidine ring over this side reaction.
Causality and Strategic Solutions:
-
Catalyst Choice is Critical: Traditional Brønsted acids like HCl can sometimes favor the Knoevenagel pathway.[1] Consider using a Lewis acid catalyst such as Yb(OTf)₃, InCl₃, or FeCl₃, which can more effectively coordinate with the reactants to facilitate the Biginelli cyclization.[2][3][4]
-
Solvent Polarity Matters: The choice of solvent can influence the relative rates of competing reactions. While polar protic solvents are common, exploring aprotic solvents or even solvent-free conditions can sometimes disfavor the Knoevenagel condensation.[5][6] For instance, using a solvent that preferentially solubilizes the Biginelli intermediates can drive the reaction towards the desired product.
-
Temperature Optimization: While heating is often necessary, excessive temperatures can accelerate side reactions. It's crucial to find the optimal temperature that allows for a reasonable reaction rate without significantly promoting the Knoevenagel condensation. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures is highly recommended.[7][8]
Q2: My Pinner synthesis is yielding a complex mixture, and I suspect my amidine is self-condensing. What are the key parameters to control?
The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is indeed sensitive to reaction conditions.[1] Self-condensation of the amidine is a common side reaction, particularly under basic conditions, leading to impurities like triazines.
Controlling the Pinner Reaction:
-
Strictly Anhydrous Conditions: The Pinner reaction proceeds through an imidate salt intermediate (a Pinner salt) which is highly susceptible to hydrolysis. Any moisture present can lead to the formation of unwanted esters as byproducts. Therefore, it is imperative to use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Pinner salts can be thermally unstable and may decompose or rearrange at elevated temperatures. Running the reaction at lower temperatures can help to minimize these side reactions.
-
Stoichiometry and Order of Addition: Carefully controlling the stoichiometry of your reactants is crucial. Sometimes, the order of addition can also play a role. For instance, generating the Pinner salt in situ by bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile before adding the β-dicarbonyl compound can be an effective strategy.
Q3: I'm attempting to synthesize a substituted pyrimidine, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
The formation of regioisomers is a common challenge when performing substitution reactions on the pyrimidine ring. The position of substitution is governed by the electronic and steric properties of both the pyrimidine substrate and the incoming reagent.
Strategies for Regiocontrol:
-
Directing Groups: The existing substituents on the pyrimidine ring play a significant role in directing incoming electrophiles or nucleophiles. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta-. Understanding these electronic effects is key to predicting and controlling regioselectivity.
-
Protecting Groups: A powerful strategy is to temporarily block certain reactive sites on the pyrimidine ring using protecting groups. This forces the substitution to occur at the desired position. After the reaction, the protecting group can be removed to yield the desired regioisomer. For example, a bulky protecting group can be used to sterically hinder one position, directing the reaction to another.
Troubleshooting Guides
Issue 1: Low Yield in Pyrimidine Synthesis
A low yield can be attributed to a variety of factors, from incomplete reactions to product degradation.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Issue 2: Formation of Dimerization or Polymerization Products
Under certain conditions, especially with highly reactive starting materials or intermediates, dimerization or polymerization can occur, leading to high molecular weight impurities and reduced yields of the desired monomeric pyrimidine derivative.
Mechanisms and Mitigation:
-
Acid/Base Catalyzed Polymerization: Highly acidic or basic conditions can promote the polymerization of reactive intermediates. Careful control of pH is crucial. For instance, some pyrimidine precursors can undergo acid-catalyzed polymerization.[1] Buffering the reaction mixture or using a milder catalyst can often mitigate this issue.
-
Thermal Instability: Some pyrimidine derivatives or their precursors may be thermally unstable and prone to polymerization upon heating. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.
-
Radical Polymerization: Although less common, radical initiators (from peroxides in solvents, for example) could potentially trigger polymerization of certain substrates. Ensuring the use of high-purity, peroxide-free solvents can be a preventive measure.
Data-Driven Optimization: The Biginelli Reaction
To illustrate the impact of reaction conditions on purity, consider the following data for a model Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Major Impurity (Knoevenagel) (%) |
| HCl (20 mol%) | Ethanol | 90 | 0.5 | 85 | 10 |
| Yb(OTf)₃ (10 mol%) | Acetonitrile | 60 | 6 | 92 | 3 |
| InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 90 | 5 |
| Gluconic Acid (25 mol%) | Water | 60 | 6 | 90 | 4 |
| None (Solvent-free) | None | 100 | 1 | 70 | 25 |
Data compiled from multiple sources for illustrative purposes.[2][4]
This table clearly demonstrates that the choice of catalyst and solvent, as well as the reaction temperature, can have a profound impact on both the yield of the desired dihydropyrimidine and the formation of the Knoevenagel side product.
Experimental Protocols
Protocol 1: General Procedure for an Optimized Biginelli Reaction
This protocol provides a general framework for a Biginelli reaction optimized to minimize side product formation.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetonitrile, 10 mL) followed by the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Utilizing Protecting Groups to Control Regioselectivity
This conceptual protocol outlines the use of a protecting group on a guanidine to direct the synthesis of a specific 2-aminopyrimidine regioisomer.
Protecting Group Workflow
Caption: A conceptual workflow for using a protecting group in pyrimidine synthesis.[7]
-
Protection: Protect one of the amino groups of guanidine with a suitable protecting group, such as a p-methoxybenzyl (PMB) group.[7]
-
Condensation: React the PMB-protected guanidine with an unsymmetrical β-dicarbonyl compound under appropriate conditions. The protecting group will sterically and/or electronically direct the cyclization to favor the formation of one regioisomer.
-
Deprotection: Remove the PMB group using trifluoroacetic acid (TFA) to yield the desired 2-aminopyrimidine as a single regioisomer.[7]
Concluding Remarks
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug development. Achieving high purity is not merely a matter of optimizing yield but is fundamental to ensuring the safety and efficacy of the final product. By understanding the mechanisms of impurity formation and strategically applying the principles outlined in this guide, you can significantly improve the outcomes of your synthetic efforts. Remember that careful monitoring, thoughtful optimization of reaction conditions, and, when necessary, the judicious use of protecting groups are your most powerful tools in the pursuit of pure pyrimidine derivatives.
References
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
Technical Support Center: Stability of 2,6-Dimethylpyrimidine-4-carboxylic Acid
Welcome to the technical support center for 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address common questions and challenges related to its stability in various solvents and experimental conditions.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its stability is crucial for the success of synthetic procedures, the accuracy of biological assays, and the integrity of storage. This guide provides a comprehensive overview of the potential stability issues and offers practical solutions to mitigate them. The information presented here is a synthesis of data from related pyrimidine and carboxylic acid compounds, as direct stability studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on the solubility of similar pyrimidine carboxylic acids, good solubility can be expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It may have limited solubility in alcohols like ethanol and is likely to be poorly soluble in non-polar solvents. For aqueous solutions, solubility is expected to be pH-dependent, with better solubility in basic conditions due to the deprotonation of the carboxylic acid.
Q2: What is the general stability of this compound in the solid state?
A2: In its solid, crystalline form, this compound is expected to be relatively stable when stored in a cool, dry, and dark place. However, prolonged exposure to light, humidity, and high temperatures should be avoided to prevent potential degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is significantly influenced by pH.
-
Acidic Conditions: In strongly acidic solutions, the pyrimidine ring can be protonated, which may make the carboxylic acid group more susceptible to decarboxylation, especially at elevated temperatures.[1][2][3]
-
Neutral Conditions: Near neutral pH, the compound is likely to be most stable.
-
Basic Conditions: In strongly basic solutions, while the carboxylate salt is more soluble, the pyrimidine ring may be susceptible to hydrolytic degradation, particularly at high temperatures.
Q4: Is this compound sensitive to light?
A4: Pyrimidine derivatives can be susceptible to photodegradation, especially under UV irradiation.[4][5] It is recommended to protect solutions of this compound from light to prevent the formation of photoproducts that could interfere with your experiments.
Q5: What are the likely degradation pathways for this molecule?
A5: The primary degradation pathways for this compound are likely to be:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly under acidic conditions and/or heat.[1][2][3][6]
-
Hydrolysis: Cleavage of the pyrimidine ring under strong basic conditions and high temperatures.
-
Oxidation: The pyrimidine ring and methyl groups could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: UV light can induce reactions leading to dimers or other photoproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions: Avoid using old stock solutions. 2. Optimize storage conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Check solvent compatibility: Ensure the solvent is inert and does not promote degradation. Buffer aqueous solutions to a neutral pH if possible. |
| Appearance of new peaks in HPLC or other analytical methods. | Formation of degradation products. | 1. Identify the degradation product: Use techniques like LC-MS to identify the mass of the new peak, which could correspond to the decarboxylated product or other derivatives. 2. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and confirm their identity. This will also help in developing a stability-indicating analytical method. |
| Poor solubility in a desired solvent. | The compound has limited solubility in the chosen solvent. | 1. Try alternative solvents: Consider using DMSO or DMF for higher solubility. 2. Adjust pH for aqueous solutions: For aqueous buffers, increasing the pH to slightly basic conditions will deprotonate the carboxylic acid and increase solubility. 3. Use co-solvents: A mixture of an organic solvent and an aqueous buffer can sometimes improve solubility. |
| Inconsistent results between experimental batches. | Batch-to-batch variability in compound stability or purity. | 1. Verify the purity of each new batch: Use a reliable analytical method like HPLC-UV or NMR to confirm the purity of the starting material. 2. Standardize solution preparation and storage: Ensure that all experimental batches use solutions prepared and stored under the same conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound in a suitable vial.
-
Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in amber vials at -20°C or -80°C.
-
For aqueous experiments, perform serial dilutions from the stock solution into the desired buffer immediately before use.
Protocol 2: Assessment of Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Procedure: a. Prepare a solution of this compound in the solvent of interest at a known concentration. b. Inject a sample of the freshly prepared solution to obtain an initial chromatogram (t=0). c. Store the solution under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light). d. At specified time points (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored solution. e. Compare the peak area of the parent compound and observe the appearance of any new peaks over time. f. Calculate the percentage of the remaining parent compound to assess stability.
Visualizations
Logical Relationship: Factors Affecting Stability
Caption: Factors influencing the stability and degradation of the compound.
Experimental Workflow: Stability Assessment
Caption: Workflow for assessing the stability of the compound over time.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting low yield in the synthesis of 2,6-dimethylpyrimidine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2,6-dimethylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your experimental outcomes.
Introduction to the Synthesis Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step is a condensation reaction to form the pyrimidine ring, followed by a hydrolysis step to yield the final carboxylic acid. The most common route involves the reaction of ethyl acetoacetate with acetamidine hydrochloride to form an ester intermediate, which is then saponified.
This guide is structured to address issues at each critical stage of the process.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter. Each question details potential causes and provides a clear protocol for resolution.
Part 1: The Condensation Reaction (Ring Formation)
Question 1: My condensation reaction has a very low yield or did not proceed. What are the likely causes?
Low conversion in the initial ring-forming step is the most common source of poor overall yield. This reaction, a type of pyrimidine synthesis, involves the condensation of a β-ketoester with an amidine and is highly sensitive to reaction conditions.
Possible Causes & Solutions:
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Ineffective Base or Incorrect Stoichiometry: The base is critical for deprotonating the active methylene group of ethyl acetoacetate, initiating the reaction. Sodium ethoxide (NaOEt) in ethanol is the standard choice.
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Protocol: Ensure your base is freshly prepared or properly stored. Sodium metal reacting with absolute ethanol is ideal. Use at least two equivalents of base: one to neutralize the acetamidine hydrochloride salt and one to catalyze the reaction.
-
-
Presence of Water: This reaction is highly moisture-sensitive. Water can consume the strong base and inhibit the condensation.
-
Protocol: Use absolute (anhydrous) ethanol as the solvent. Dry all glassware thoroughly. Ensure your acetamidine hydrochloride is dry, as it can be hygroscopic.
-
-
Suboptimal Temperature or Reaction Time: While often run at reflux, insufficient time or temperature can lead to incomplete reaction.
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Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reflux time in ethanol is 4-6 hours, but your specific setup may require longer.
-
Data Table 1: Typical Condensation Reaction Conditions
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base compatible with ethanol. |
| Solvent | Absolute Ethanol | Anhydrous conditions are crucial for the base to be effective. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 4-8 hours | Should be optimized by monitoring reaction completion (e.g., via TLC). |
| Typical Yield | 60-75% | Yields can vary based on the purity of reagents and reaction scale. |
Question 2: My reaction mixture turned dark brown/black, and I have a complex mixture of products.
This indicates significant side reactions or decomposition.
Possible Causes & Solutions:
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Base is too strong or concentrated: Excessively harsh basic conditions can promote self-condensation of ethyl acetoacetate or degradation of the starting materials and product.
-
Protocol: Add the base solution slowly to the reaction mixture, possibly at a lower temperature (e.g., 0 °C), before gradually heating to reflux. This controls the initial exothermic reaction.
-
-
Air Oxidation: At elevated temperatures and in the presence of a base, some intermediates can be susceptible to air oxidation.
-
Protocol: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products.
-
Caption: Troubleshooting logic for the condensation reaction.
Part 2: The Hydrolysis (Saponification) Step
Question 3: After the hydrolysis and acidification steps, I have a low yield of my final product. Where did it go?
Loss of product during hydrolysis and workup is very common. This can be due to incomplete reaction, product degradation, or physical loss during extraction.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The pyrimidine ester may be resistant to hydrolysis.
-
Protocol: Use a sufficient excess of base (e.g., 2-4 equivalents of NaOH or KOH). Increase the reaction temperature (reflux) and time. Monitor the disappearance of the starting ester by TLC or LC-MS. A co-solvent like methanol or THF can sometimes improve solubility and reaction rate.
-
-
Product Loss During Workup: this compound is amphoteric. It has basic nitrogen atoms in the pyrimidine ring and an acidic carboxylic acid group. This can make its precipitation and extraction tricky.
-
Protocol - The Critical Acidification Step: After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. To precipitate the neutral carboxylic acid, you must carefully acidify the solution.
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Cool the reaction mixture in an ice bath.
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Slowly add acid (e.g., 2M HCl) dropwise with vigorous stirring.
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Crucially, monitor the pH. The product will precipitate at its isoelectric point. For many similar compounds, this is in the range of pH 3-5. Adding too much acid can re-protonate the ring nitrogens, forming a soluble hydrochloride salt and preventing precipitation.
-
Check the pH with a calibrated pH meter for best results.
-
-
-
Product is Partially Soluble in Water: Even at its isoelectric point, the product may have some solubility in water, leading to losses in the filtrate.
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Protocol: After precipitation, cool the slurry for an extended period (1-2 hours) in an ice bath to maximize crystallization. After filtration, you can try to extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover dissolved product.
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Question 4: The hydrolysis reaction seems to be complete, but I can't get my product to crystallize after acidification.
This often points to issues with purity or the formation of non-crystalline salts.
Possible Causes & Solutions:
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Oily Product Due to Impurities: If the preceding condensation step left impurities, they can interfere with crystallization, causing the product to "oil out."
-
Protocol: Attempt to extract the oily product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it with anhydrous sodium sulfate, and evaporate the solvent. Attempt crystallization of the resulting solid from a suitable solvent system (e.g., ethanol/water or acetone).
-
-
Incorrect pH for Precipitation: As mentioned in the previous question, being far from the isoelectric point will keep the product in solution.
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Protocol: Take a small aliquot of your aqueous solution. Add acid dropwise until you see maximum precipitation. Note this pH and adjust the bulk solution accordingly. If you have over-acidified, you can carefully add a dilute base (e.g., 1M NaOH) to bring the pH back up.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor the reaction progress?
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TLC: An excellent, rapid method. For the condensation step, use a mobile phase like 30% ethyl acetate in hexanes. You should see the disappearance of the ethyl acetoacetate spot and the appearance of a new, more polar ester product spot. For hydrolysis, use a more polar system (e.g., 10% methanol in dichloromethane) to track the conversion of the ester to the much more polar carboxylic acid, which will likely remain at the baseline.
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LC-MS: Provides definitive confirmation of the masses of your starting materials, intermediates, and products, helping to identify incomplete reactions or side products.
Q2: My final product's NMR spectrum looks impure. What are common contaminants?
Common impurities include unreacted starting ester from incomplete hydrolysis or residual salts from the workup. Recrystallization is the primary method for purification. A good starting point for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Then, add a few drops of ethanol to redissolve the solid and allow it to cool slowly.
Q3: Can I use a different base for the condensation?
While sodium ethoxide is standard, other strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, they are often more expensive and require stricter anhydrous conditions. The choice of base and solvent should be compatible; for example, use THF as a solvent with NaH.
Q4: Is decarboxylation a risk during hydrolysis?
Decarboxylation of pyrimidine carboxylic acids can occur but typically requires very high temperatures and harsh acidic conditions. Under standard saponification conditions (reflux in aqueous NaOH/ethanol), it is generally not a major concern for this specific molecule. However, prolonged heating under strongly acidic conditions during workup should be avoided.
Technical Support Center: Strategies for Preventing Hydrolysis of 2,6-Dimethylpyrimidine-4-Carboxylic Acid Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the hydrolytic instability of 2,6-dimethylpyrimidine-4-carboxylic acid derivatives. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compounds during experimentation, formulation, and storage.
Section 1: Understanding the Mechanism of Hydrolysis
Q1: What is hydrolysis and why are my this compound derivatives susceptible to it?
A1: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For derivatives of this compound, such as esters or amides, this process involves the cleavage of the ester or amide bond, reverting the molecule to the parent carboxylic acid and a corresponding alcohol or amine.[1][2]
The susceptibility of these derivatives stems from the electronic nature of the pyrimidine ring. The two nitrogen atoms in the ring are electronegative, making the pyrimidine system "π-deficient."[3] This electron-withdrawing effect increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester or amide group at the 4-position. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack by water, initiating the hydrolysis reaction. This reaction can be catalyzed by both acids (H⁺) and bases (OH⁻), with base-catalyzed hydrolysis often proceeding at a significantly faster rate.[4]
Caption: Fig 1. General Mechanism of Base-Catalyzed Ester Hydrolysis
Section 2: Troubleshooting Guide: Identifying and Mitigating Hydrolysis
Q2: I'm observing the formation of this compound in my sample. How do I confirm it's hydrolysis and what are the immediate steps?
A2: The appearance of the parent carboxylic acid is a strong indicator of hydrolysis. The first step is to confirm this using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6] This method should be able to separate your active derivative from the parent acid and any other potential degradants. Once confirmed, use the following logical workflow to diagnose and address the root cause.
Caption: Fig 2. Troubleshooting Workflow for Compound Hydrolysis
The table below summarizes common scenarios and initial corrective actions.
| Symptom | Potential Cause | Recommended Action | Reference |
| Rapid degradation in aqueous solution. | pH-catalyzed hydrolysis. | Determine the pH-rate profile to find the pH of maximum stability; formulate with a suitable buffer system. | [4] |
| Degradation observed in "anhydrous" organic solvent. | Contamination with atmospheric or residual water. | Use freshly distilled/commercially available anhydrous solvents; handle reagents under an inert atmosphere (N₂ or Ar); add activated molecular sieves. | [7] |
| Increased degradation over time during storage. | Inappropriate storage conditions (high temperature or humidity). | Store samples at reduced temperatures (e.g., 2-8°C or -20°C); store solids in a desiccator or with a desiccant pouch. | [1][8] |
| Batch-to-batch variability in stability. | Presence of catalytic impurities (e.g., trace metals). | Consider adding a chelating agent like EDTA to the formulation; analyze raw materials for metal content. | [8] |
| Degradation in multi-use formulations after opening. | Repeated exposure to atmospheric moisture. | If feasible, use single-dose packaging or blister packs to minimize environmental exposure. | [9] |
Section 3: Proactive Prevention Protocols
Q3: How do I design a formulation to minimize hydrolysis in an aqueous solution?
A3: The most effective strategy is to control the pH. This requires determining the pH-rate profile of your specific derivative to identify the pH at which the hydrolysis rate is at its minimum.
Experimental Protocol: pH-Rate Profile Determination
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Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use buffers with known pKa values to ensure adequate buffering capacity at each pH point.
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Sample Preparation: Prepare stock solutions of your compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO) to prevent initial hydrolysis.
-
Incubation: Dilute a small aliquot of the stock solution into each buffer to a known final concentration. Ensure the final organic solvent concentration is low (<1-5%) to avoid affecting the solution properties. Incubate the samples at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation for easier measurement).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by diluting in the mobile phase and freezing).
-
HPLC Analysis: Analyze each sample using a validated, stability-indicating HPLC method to quantify the remaining percentage of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH.
-
Profile Generation: Plot the log(k) versus pH. The resulting curve will typically be U-shaped or V-shaped. The lowest point on this curve indicates the pH of maximum stability.
-
Formulation: Based on the results, select a buffer system that maintains the pH in the most stable range for your final product.
Q4: What are the best practices for handling and storing solid forms of these derivatives?
A4: While the solid state is generally more stable than a solution, hydrolysis can still occur, especially on the surface of the crystals, if proper precautions are not taken.
Protocol: Solid-State Storage and Handling
-
Drying: Ensure the material is thoroughly dry after synthesis and purification. Use methods like drying under high vacuum or in a drying oven at a temperature well below the compound's melting or decomposition point.
-
Atmosphere Control: For highly sensitive compounds, handle the solid material in a glove box or under a stream of inert gas to minimize contact with atmospheric moisture.[7]
-
Packaging: Store the solid in a tightly sealed, amber glass vial to protect from both moisture and light. For long-term storage, consider flame-sealing the vial under vacuum or an inert atmosphere.
-
Desiccation: Place the primary container inside a secondary container (e.g., a desiccator cabinet or a sealed bag) containing a desiccant like silica gel, calcium sulfate, or molecular sieves.[9]
-
Temperature Control: Store the compound at a controlled, cool temperature. Refrigeration (2-8°C) is generally recommended, but for very sensitive materials, storage at -20°C may be necessary.[1] Avoid freeze-thaw cycles if residual moisture could be present.
Section 4: Analytical Monitoring
Q6: How can I develop a stability-indicating HPLC method to monitor for hydrolysis?
A6: A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation. The key is to achieve baseline separation between the parent derivative and its primary hydrolytic degradant, this compound.
Protocol: HPLC Method Development for Stability Indication
-
Forced Degradation: To generate the degradant for method development, perform a forced degradation study.[10] Briefly expose your compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60-80°C) until approximately 10-20% degradation is observed. This creates a sample containing both the parent compound and the hydrolytic product.
-
Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. Pyrimidine derivatives are polar, so a mobile phase with a significant aqueous component is appropriate.
-
Initial Conditions: A good starting point is a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at λmax of the pyrimidine ring (e.g., ~256 nm)[11][12] |
| Column Temp. | 30°C |
-
Optimization: Inject the forced degradation sample. Adjust the gradient slope, mobile phase pH, and organic solvent to achieve a resolution (Rs) of >2.0 between the parent peak and the carboxylic acid peak. The carboxylic acid, being more polar, will typically elute earlier than the ester or amide derivative.
-
Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines to ensure it is fit for purpose.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I use co-solvents to improve stability in liquid formulations? A7: Yes. Replacing a portion of the water in a formulation with a non-aqueous, water-miscible solvent (a co-solvent) can significantly reduce the hydrolysis rate. This is because the co-solvent lowers the overall activity of water. Common choices include glycerin, propylene glycol, and ethanol.[1] The optimal percentage must be determined experimentally, balancing stability enhancement with potential solubility and toxicity concerns.
Q8: Are ester derivatives more or less stable than amide derivatives of this compound? A8: Generally, amide bonds are significantly more resistant to hydrolysis than ester bonds.[9] This is due to the greater resonance stabilization of the amide linkage compared to the ester. The nitrogen lone pair in an amide is more effective at delocalizing into the carbonyl group, making the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack. If hydrolytic stability is a primary concern, designing an amide derivative is a common and effective drug development strategy.[9]
Q9: My compound is also light-sensitive. How does this interact with hydrolysis? A9: Photodegradation and hydrolysis are distinct degradation pathways, but they can be interconnected. The energy from light can sometimes generate reactive species or excited states that are more susceptible to hydrolysis.[9] Therefore, protection from both moisture and light is crucial. Always use opaque or amber containers for storage and handling.[9]
Q10: What role do the 2,6-dimethyl substituents play in the stability of the molecule? A10: The methyl groups at the 2- and 6-positions are electron-donating. This property has a slight stabilizing effect by counteracting the electron-withdrawing nature of the pyrimidine ring nitrogens. This donation of electron density can marginally reduce the electrophilicity of the carbonyl carbon at the 4-position, potentially slowing the rate of hydrolysis compared to an unsubstituted pyrimidine-4-carboxylic acid derivative. However, the overall π-deficient character of the pyrimidine ring remains the dominant factor driving susceptibility to hydrolysis.[13]
References
- 1. copbela.org [copbela.org]
- 2. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. ftloscience.com [ftloscience.com]
- 10. ajrconline.org [ajrconline.org]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. scispace.com [scispace.com]
Validation & Comparative
Comparative Docking Analysis of 2,6-Dimethylpyrimidine-4-carboxylic Acid Derivatives: A Guide for Target Prioritization
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2,6-dimethylpyrimidine-4-carboxylic acid and its derivatives. While direct experimental and in silico data for this specific scaffold are limited in publicly available literature, this document serves as a detailed roadmap for researchers to evaluate its potential as a therapeutic agent. By leveraging established protocols and comparing hypothetical results with known pyrimidine-based inhibitors, scientists can effectively prioritize biological targets and guide further experimental validation.
We will focus on three well-validated cancer targets where pyrimidine derivatives have shown significant activity: Epidermal Growth Factor Receptor (EGFR) kinase, Cyclin-Dependent Kinase 2 (CDK2), and Topoisomerase II.
The Rationale: Why this compound?
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive scaffold for inhibitor design. The this compound structure, in particular, presents several key features:
-
Hydrogen Bonding: The pyrimidine nitrogens and the carboxylic acid group are excellent hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The dimethyl substitutions provide hydrophobic pockets that can be exploited for enhanced binding affinity.
-
Scaffold for Derivatization: The carboxylic acid moiety serves as a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity.
This guide will walk you through the process of computationally assessing the potential of this scaffold against key cancer targets.
Comparative Docking Workflow: A Step-by-Step Protocol
To provide a robust comparative analysis, a standardized molecular docking workflow is essential. Here, we outline a detailed protocol using AutoDock Vina, a widely used and validated docking software.
Target Protein and Ligand Preparation
Expertise & Experience: The accuracy of any docking study is fundamentally dependent on the quality of the initial protein and ligand structures. It is crucial to use high-resolution crystal structures and to properly prepare them to mimic physiological conditions.
Step 1: Protein Structure Retrieval and Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use the following PDB IDs, which have been used in similar studies with other pyrimidine inhibitors:
-
Prepare the Protein:
-
Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format.
-
Step 2: Ligand Preparation
-
Generate 3D Structures: Create the 3D structure of this compound and any of its proposed derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the ligand structures using a force field like MMFF94 to obtain a low-energy conformation.
-
Prepare for Docking:
-
Open the ligand file in ADT.
-
Detect and set the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking Simulation
Trustworthiness: A self-validating docking protocol involves re-docking the native co-crystallized ligand into the active site of the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Step 1: Grid Box Generation
-
Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.
Step 2: Running AutoDock Vina
-
Execute the docking simulation using the prepared protein and ligand PDBQT files and the defined grid box parameters. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Analysis and Comparison
Authoritative Grounding: The interpretation of docking results should be grounded in a thorough understanding of the key interactions that govern ligand binding to the specific target. This involves comparing the binding modes of your compounds with those of known inhibitors.
-
Binding Affinity: The primary quantitative metric is the binding affinity. Lower (more negative) values indicate a more favorable binding interaction.
-
Interaction Analysis: Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio. Analyze the key interactions, including:
-
Hydrogen bonds: Identify which amino acid residues are forming hydrogen bonds with the ligand.
-
Hydrophobic interactions: Observe the hydrophobic contacts between the ligand and the protein.
-
Pi-stacking interactions: Note any aromatic ring stacking.
-
-
Comparative Analysis: Compare the binding affinities and interaction patterns of your this compound derivatives with those of known pyrimidine-based inhibitors from the literature.
Hypothetical Comparative Analysis
To illustrate the application of this guide, let's consider a hypothetical docking of this compound against our three target proteins. The results would be tabulated and compared with known inhibitors.
Data Presentation: Comparative Docking Performance
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| EGFR Kinase | This compound (Hypothetical) | -8.5 | Met793, Lys745, Thr854 | - |
| Pyrazolo[3,4-d]pyrimidine derivative | -7.41 | Met793, Gly796, Lys745 | [6] | |
| Furan-pyrimidine derivative (R12) | -10.2 | - | [7] | |
| CDK2 | This compound (Hypothetical) | -7.8 | Leu83, Glu81, Lys33 | - |
| Chalcone-substituted pyrimidine | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | ||
| Pyrazolopyrimidine derivative | - (IC50 = 0.262 µM) | Leu83 | [8][9] | |
| Topoisomerase II | This compound (Hypothetical) | -9.2 | Asp463, DNA bases | - |
| Thiazolopyrimidine derivative (4c) | - (IC50 = 0.23 µM) | Asp463 | [10] | |
| Naphtho-thiazolo-pyrimidine hybrid | - (IC50 = low µM) | - | [11] |
Note: The binding affinity for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols for Validation
In silico predictions must be validated through in vitro experimental assays. Below are standard protocols for assessing the inhibitory activity of your compounds against the target kinases.
EGFR Kinase Inhibitory Assay (ADP-Glo™ Assay)
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Prepare Reagents: Prepare the kinase reaction buffer, 2X substrate/ATP mixture, and serial dilutions of the test compound.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Topoisomerase II Decatenation Assay
Principle: This assay measures the ability of Topoisomerase II to separate interlinked DNA circles (catenated kinetoplast DNA - kDNA) into individual monomers.[11]
Protocol:
-
Reaction Setup: In a reaction tube, combine the assay buffer, ATP, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase II to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye and Proteinase K.
-
Agarose Gel Electrophoresis: Run the reaction products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.[11][12]
Visualizing the Workflow and Biological Context
Molecular Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
In Silico ADMET Prediction
Before embarking on costly synthesis and in vitro testing, it is prudent to perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Web-based tools like SwissADME and admetSAR can provide valuable insights into the drug-likeness of your designed compounds.[13][14][15]
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: Assesses oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicts absorption from the gut.
-
CYP450 Inhibition: Indicates potential for drug-drug interactions.
-
Toxicity: Predicts potential for carcinogenicity, mutagenicity, and other toxic effects.
By following this comprehensive guide, researchers can systematically evaluate the potential of this compound derivatives as inhibitors of key cancer targets, enabling data-driven decisions for further drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. profoldin.com [profoldin.com]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. inspiralis.com [inspiralis.com]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylpyrimidine-4-carboxylic Acid Analogues in Drug Discovery
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2,6-dimethylpyrimidine-4-carboxylic acid analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to elucidate how structural modifications to this privileged scaffold influence biological activity, with a focus on anticancer and anti-inflammatory applications.
Introduction: The this compound Scaffold - A Versatile Core in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold in drug design. The this compound core, in particular, offers a unique combination of structural rigidity and multiple points for chemical diversification, making it an attractive starting point for the development of novel therapeutic agents.
This guide will dissect the SAR of this scaffold by examining the impact of substitutions at key positions on its biological activity, drawing upon data from studies on related pyrimidine derivatives to build a comprehensive picture.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogues can be finely tuned by strategic modifications at various positions of the pyrimidine ring and the carboxylic acid moiety.
The Significance of the 4-Carboxylic Acid Group
The carboxylic acid at the 4-position is a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets.
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. For instance, in a series of 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, both nitrile and amide analogues demonstrated significant antiproliferative activity, with the specific functional group influencing potency against different cancer cell lines.[5]
Impact of Substituents at the 2- and 6-Positions
The methyl groups at the 2- and 6-positions contribute to the lipophilicity of the core structure and can engage in hydrophobic interactions within a binding pocket. While the core topic focuses on 2,6-dimethyl analogues, understanding the effect of replacing these methyl groups is crucial for lead optimization.
-
Aryl Substitutions: Replacing one or both methyl groups with aryl rings can introduce additional π-π stacking or hydrophobic interactions. Studies on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines have shown that the nature and position of substituents on these aryl rings significantly impact biological activity. For example, a methoxy group at the 4-position of a benzene ring at the C4 position of the pyrimidine exhibited good anthelmintic activity.[2]
Exploring the 5-Position: A Key Site for Potency Enhancement
The 5-position of the pyrimidine ring offers a valuable vector for modification to enhance potency and selectivity.
-
Halogenation: Introduction of a halogen, such as bromine, at the 5-position has been shown to be a successful strategy in developing potent kinase inhibitors. In a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromide at the 5-position of the pyrimidine core led to a lead compound with potent PAK1 inhibition and anti-proliferative activity.[6]
Comparative Biological Activity: Anticancer and Anti-inflammatory Potential
The this compound scaffold and its analogues have shown promise in two major therapeutic areas: oncology and inflammation.
Anticancer Activity
Pyrimidine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases and interference with DNA synthesis.[1][7][8][9][10]
Table 1: Comparative Anticancer Activity of Pyrimidine Analogues
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [11] |
| 3,4-dihydro-2H-pyrrole-2-carboxylic acid nitrile | cis-4m | MDA-MB-231 (Breast) | 16 | [5] |
| 3,4-dihydro-2H-pyrrole-2-carboxylic acid nitrile | cis-4m | HT-29 (Colon) | 19.6 | [5] |
| 2-Arylamino-4-aryl-pyrimidine | Lead Compound | Various colon cancer cell lines | Potent anti-proliferative activity | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data suggests that modifications to the core pyrimidine structure can lead to potent and selective anticancer agents. The strong cytotoxicity of a pyrido[2,3-d]pyrimidine derivative highlights the potential of fused-ring systems.[11]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[12][13][14][15][16]
Table 2: Comparative Anti-inflammatory Activity of Pyrimidine Analogues
| Compound Class | Derivative/Compound | Target | Activity | Reference(s) |
| Pyrimidine Derivative | L1 | COX-2 | High selectivity, comparable to meloxicam | [12] |
| Pyrimidine Derivative | L2 | COX-2 | High selectivity, comparable to meloxicam | [12] |
| Pyrano[2,3-d]pyrimidine | Derivative 5 | COX-2 | Potent suppression | |
| Pyrano[2,3-d]pyrimidine | Derivative 6 | COX-2 | Potent suppression |
The high selectivity of certain pyrimidine derivatives for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[12][13]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental methodologies are crucial.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is incubated with the test compound or a reference inhibitor in a reaction buffer.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA).
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of COX activity.
Visualizing the Mechanism of Action
Understanding the signaling pathways modulated by these compounds is essential for rational drug design.
Kinase Inhibition Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sjomr.org.in [sjomr.org.in]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids [mdpi.com]
- 6. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to 2,6-Dimethylpyrimidine-4-Carboxylic Acid-Based Inhibitors
Introduction: The Therapeutic Potential of Pyrimidine-Based Inhibitors
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Their versatile chemical nature allows for precise structural modifications, making them ideal candidates for developing highly selective and potent inhibitors of various enzyme classes. The 2,6-dimethylpyrimidine-4-carboxylic acid core, in particular, presents a unique chemical architecture that warrants a thorough investigation of its inhibitory potential. While this specific class of inhibitors is not yet widely characterized in publicly available literature, its structural similarity to other pyrimidine-based inhibitors suggests potential activity against enzymes involved in critical cellular processes. This guide will therefore focus on a hypothetical, yet plausible, target class for these inhibitors – histone deacetylases (HDACs) – a family of enzymes frequently targeted by pyrimidine-containing molecules in cancer therapy.
Deconstructing the Mechanism: A Step-by-Step Experimental Validation Workflow
To rigorously validate the MoA of our this compound-based inhibitors, we will employ a multi-pronged approach, progressing from broad, initial screening to specific, mechanistic studies.
Initial Target Engagement: Does the Inhibitor Interact with its Intended Target?
The first and most fundamental question is whether the compound physically interacts with the proposed target enzyme. Several biophysical techniques can provide direct evidence of binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target enzyme) immobilized on a sensor chip in real-time.
-
Step 1: Enzyme Immobilization: Covalently immobilize the purified recombinant target enzyme (e.g., HDAC1) onto a CM5 sensor chip via amine coupling.
-
Step 2: Analyte Injection: Prepare a series of dilutions of the this compound-based inhibitor in a suitable running buffer. Inject these concentrations sequentially over the immobilized enzyme surface.
-
Step 3: Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. The association phase shows the binding of the inhibitor, while the dissociation phase, after switching back to running buffer, shows its release.
-
Step 4: Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Rationale for Experimental Choice: SPR provides quantitative data on binding affinity and kinetics, offering a direct and sensitive measure of target engagement. This initial validation is crucial before proceeding to more complex and resource-intensive assays.
Illustrative Workflow for Target Engagement Validation
Caption: Workflow for determining target engagement using Surface Plasmon Resonance (SPR).
Functional Consequence: Does Binding Inhibit Enzyme Activity?
Once binding is confirmed, the next logical step is to determine if this interaction translates into a functional consequence, namely, the inhibition of enzymatic activity.
Experimental Protocol: In Vitro Enzyme Activity Assay
This assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. For an HDAC, this typically involves a fluorogenic substrate.
-
Step 1: Reaction Setup: In a 96-well plate, combine the purified target enzyme, a fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC), and varying concentrations of the this compound-based inhibitor in a suitable assay buffer.
-
Step 2: Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Step 3: Reaction Termination and Signal Detection: Stop the reaction by adding a developer solution that releases the fluorophore from the deacetylated substrate. Measure the fluorescence intensity using a plate reader.
-
Step 4: Data Analysis: Plot the enzyme activity (fluorescence intensity) against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Rationale for Experimental Choice: The IC50 value is a critical parameter for quantifying the potency of an inhibitor. This assay directly measures the functional impact of the compound on the enzyme's catalytic activity.
Unveiling the Mode of Inhibition: How Does the Inhibitor Exert its Effect?
Understanding how an inhibitor reduces enzyme activity is crucial for lead optimization. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.
Experimental Protocol: Enzyme Kinetic Studies (Michaelis-Menten Analysis)
This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Step 1: Assay Setup: Similar to the IC50 determination, set up reactions with the enzyme, varying concentrations of the substrate, and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Step 2: Data Acquisition: Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Step 3: Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of the lines will reveal the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Rationale for Experimental Choice: Michaelis-Menten kinetics provide a definitive determination of the reversible mode of inhibition, offering deep insights into the inhibitor's interaction with the enzyme and its substrate.
Visualizing the Logic of MoA Validation
Caption: Logical flow for validating the mechanism of action of a novel inhibitor.
Comparative Analysis: Benchmarking Against the Gold Standard
A new inhibitor's true value is determined by its performance relative to existing alternatives. A direct, head-to-head comparison with a well-characterized, "gold standard" inhibitor is essential. For HDACs, a relevant comparator would be a known pan-HDAC inhibitor like Vorinostat (SAHA) or a more selective inhibitor depending on the desired target profile.
Data Presentation: A Comparative Summary
All quantitative data should be presented in a clear, tabular format to facilitate direct comparison.
| Parameter | This compound Inhibitor (Compound X) | Alternative Inhibitor (e.g., Vorinostat) |
| Binding Affinity (KD) | Experimental Value (e.g., 50 nM) | Literature or Experimental Value |
| In Vitro Potency (IC50) | Experimental Value (e.g., 100 nM) | Literature or Experimental Value |
| Mode of Inhibition | Determined from Kinetic Studies | Known from Literature |
| Cellular Potency (EC50) | Experimental Value from Cellular Assays | Literature or Experimental Value |
| Selectivity | Determined from a Panel of Related Enzymes | Known from Literature |
Cellular Confirmation: Translating In Vitro Findings to a Biological Context
While in vitro assays are crucial for mechanistic understanding, it is imperative to confirm that the inhibitor is active in a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Step 1: Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control.
-
Step 2: Heating: Heat the cell lysates to a range of temperatures.
-
Step 3: Protein Solubilization and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Step 4: Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement in a cellular context.
Rationale for Experimental Choice: CETSA provides direct evidence of target engagement within the complex milieu of a living cell, bridging the gap between in vitro and in vivo studies.
Conclusion: Synthesizing the Evidence for a Validated Mechanism of Action
The validation of the mechanism of action for a novel inhibitor class like the this compound derivatives is a systematic and evidence-based process. By following the logical progression of experiments outlined in this guide – from initial target engagement and functional inhibition to detailed kinetic analysis and cellular confirmation – researchers can build a robust and compelling case for their compound's MoA. This rigorous approach not only enhances the scientific integrity of the findings but also provides the critical data necessary to justify further preclinical and clinical development. The comparative data generated against established alternatives will ultimately define the therapeutic potential and competitive positioning of this promising new class of inhibitors.
A Comparative Guide to Dimethylpyrimidine Carboxylic Acid Isomers for Drug Discovery
An In-depth Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid and Its Isomers for Researchers, Scientists, and Drug Development Professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including anticancer, antiviral, and anti-inflammatory agents.[1] The strategic placement of substituents on the pyrimidine ring can profoundly influence the physicochemical properties and biological activity of the resulting compounds. This guide provides a detailed comparative analysis of this compound and its key isomers: 2,4-dimethylpyrimidine-6-carboxylic acid and 4,6-dimethylpyrimidine-2-carboxylic acid. By examining their synthesis, physicochemical characteristics, and biological potential, we aim to provide researchers with the insights necessary to make informed decisions in the design and development of novel pyrimidine-based therapeutics.
The Significance of Isomeric Substitution
The arrangement of the dimethyl and carboxylic acid groups on the pyrimidine ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. These subtle structural variations can lead to significant differences in how the molecules interact with biological targets, their solubility, and their metabolic stability. Understanding these differences is paramount for optimizing lead compounds in drug discovery programs.
Physicochemical Properties: A Comparative Overview
While direct, side-by-side comparative studies of these specific isomers are not extensively documented, we can collate available data and predict trends based on fundamental chemical principles. The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, which influences solubility.[2][3] The position of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group affects the pKa of the molecule and the overall electron density of the pyrimidine ring.
| Property | This compound | 2,4-dimethylpyrimidine-6-carboxylic acid | 4,6-dimethylpyrimidine-2-carboxylic acid |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [4] | 152.15 g/mol | 152.15 g/mol |
| CAS Number | 54198-74-2[4] | Not readily available | Not readily available |
| Melting Point (°C) | Data not readily available | Data not readily available | Data not readily available |
| Predicted pKa | Due to the proximity of the carboxylic acid to a ring nitrogen, the pKa is expected to be influenced by the electronic effects of the pyrimidine ring. Computational methods can provide estimates.[5] | The electronic environment differs from the 4-carboxy isomer, likely resulting in a different pKa value. | The carboxylic acid at the 2-position is flanked by two nitrogen atoms, which would significantly influence its acidity. |
| Predicted Solubility | The presence of the carboxylic acid group suggests some aqueous solubility, which will be pH-dependent. Solubility in organic solvents is also expected.[1][6] | Isomeric changes can affect crystal lattice energy and solvation, leading to different solubility profiles compared to the other isomers. | The position of the polar carboxylic acid group relative to the methyl groups will impact its interaction with solvents and thus its solubility. |
Note: The pKa and solubility values are predictions based on general chemical principles and data for related compounds. Experimental determination is necessary for precise values.
Synthesis Strategies: Building the Pyrimidine Core
The synthesis of these dimethylpyrimidine carboxylic acid isomers typically involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine, followed by functional group manipulations. The choice of starting materials and reaction conditions is crucial for achieving the desired isomeric product.
Proposed Synthesis of this compound
A common route to this isomer involves the cyclocondensation of ethyl acetoacetate with acetamidine to form the ethyl ester of the target compound, followed by hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Cyclocondensation: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add ethyl acetoacetate and acetamidine hydrochloride.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The precipitated product, ethyl 2,6-dimethylpyrimidine-4-carboxylate, is filtered, washed, and can be purified by recrystallization.
-
Hydrolysis: The ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the final product.[7]
Proposed Synthesis of 2,4-dimethylpyrimidine-6-carboxylic acid
This isomer can be synthesized starting from diethyl malonate and acetamidine.
Caption: Proposed synthetic workflow for 2,4-dimethylpyrimidine-6-carboxylic acid.
Experimental Protocol:
-
Cyclocondensation: React diethyl malonate with acetamidine in the presence of a base such as sodium ethoxide in ethanol. This reaction typically forms a dihydroxypyrimidine derivative.[8][9]
-
Chlorination: The resulting dihydroxypyrimidine can be converted to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride.
-
Methylation: The chloro groups can then be substituted with methyl groups using an appropriate organometallic reagent (e.g., a Grignard reagent with a suitable catalyst) or through other nucleophilic substitution reactions.
-
Carboxylation: The remaining functional group can be converted to a carboxylic acid via methods such as hydrolysis of a nitrile or oxidation of a methyl group.
Proposed Synthesis of 4,6-dimethylpyrimidine-2-carboxylic acid
The synthesis of this isomer can be approached by constructing the 4,6-dimethylpyrimidine core first, followed by the introduction of the carboxylic acid at the 2-position.
Caption: Proposed synthetic workflow for 4,6-dimethylpyrimidine-2-carboxylic acid.
Experimental Protocol:
-
Pyrimidine Ring Formation: Condense acetylacetone with formamidine acetate to synthesize 4,6-dimethylpyrimidine.
-
Introduction of a Handle for Carboxylation: The 2-position of the 4,6-dimethylpyrimidine can be functionalized. One approach is the introduction of a cyano group. This can be achieved through various methods, including nucleophilic substitution of a suitable leaving group at the 2-position (e.g., a halogen) with a cyanide salt.[10]
-
Hydrolysis to Carboxylic Acid: The 2-cyano-4,6-dimethylpyrimidine intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
Biological Activity: A Landscape of Therapeutic Potential
Pyrimidine derivatives are known to exhibit a wide range of biological activities, and these dimethylpyrimidine carboxylic acid isomers are expected to be no exception.[11][12] Their potential as anticancer agents and enzyme inhibitors is of particular interest.
Anticancer Activity
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases and dihydroorotate dehydrogenase (DHODH).[13][14] The specific substitution pattern of each isomer will determine its target affinity and selectivity.
Hypothetical Comparative Anticancer Activity:
| Isomer | Potential Anticancer Mechanism | Rationale |
| This compound | Potential as a kinase inhibitor or DHODH inhibitor. | The arrangement of hydrogen bond donors and acceptors, along with the overall shape of the molecule, could allow it to fit into the active site of various enzymes. |
| 2,4-dimethylpyrimidine-6-carboxylic acid | May exhibit a different kinase or enzyme inhibition profile compared to the 4-carboxy isomer. | The altered position of the carboxylic acid group will change the molecule's electrostatic potential and hydrogen bonding pattern, leading to differential target engagement. |
| 4,6-dimethylpyrimidine-2-carboxylic acid | Could act as a metal-chelating agent or interact with different pockets within an enzyme's active site. | The carboxylic acid at the 2-position, being adjacent to two nitrogen atoms, may have unique metal-chelating properties or interact differently with amino acid residues in a target protein. |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine isomers for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be calculated.
Enzyme Inhibition
The potential of these isomers as enzyme inhibitors is a promising area of investigation. For example, many pyrimidine-based compounds are known to inhibit various kinases, which are often dysregulated in cancer and inflammatory diseases.[5]
Experimental Protocol for a Generic Kinase Inhibition Assay:
-
Assay Setup: In a microplate, combine the target kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine isomers to the wells.
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. The amount of phosphorylated substrate is then quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The isomeric dimethylpyrimidine carboxylic acids represent a rich chemical space for the discovery of novel therapeutic agents. While this guide provides a framework for their synthesis and potential biological activities based on existing knowledge of pyrimidine chemistry, it is imperative to underscore the need for direct comparative experimental studies.
Future research should focus on:
-
The development and optimization of synthetic routes for each isomer to enable their efficient production for further studies.
-
The systematic experimental determination of their physicochemical properties, including pKa and solubility in various solvents.
-
Head-to-head screening of these isomers against a panel of cancer cell lines and a diverse set of kinases and other relevant enzymes to elucidate their structure-activity relationships.
By undertaking these studies, the scientific community can unlock the full therapeutic potential of these versatile pyrimidine scaffolds and pave the way for the development of next-generation targeted therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. This compound [myskinrecipes.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 2,6-Dimethylpyrimidine-4-Carboxylic Acid Derivatives
This guide provides an in-depth comparison of common in vitro assays for the evaluation of 2,6-dimethylpyrimidine-4-carboxylic acid derivatives. As researchers, scientists, and drug development professionals, the rigorous validation of your in vitro assays is paramount to the integrity and success of your research. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and reliable validation process.
The Criticality of Assay Validation in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous testing and validation. For novel compounds like this compound derivatives, which have shown potential in various therapeutic areas, the initial in vitro characterization is a critical step. The reliability of this initial data hinges on the meticulous validation of the assays used. Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the data you generate is accurate, reproducible, and ultimately, meaningful.
This guide will walk you through a comparative analysis of key in vitro assays, complete with experimental data, detailed protocols, and the underlying scientific principles. We will explore both cell viability/cytotoxicity assays and assays to determine potential anti-inflammatory effects, two common applications for this class of compounds.
Comparative Analysis of In Vitro Assays
The selection of an appropriate in vitro assay depends on the specific biological question you are asking. For this compound derivatives, we will focus on two primary areas of investigation: their effect on cell viability and their potential as anti-inflammatory agents.
Cell Viability and Cytotoxicity Assays: A Head-to-Head Comparison of MTT and SRB Assays
Assessing the cytotoxic potential of a new chemical entity is a fundamental step in drug discovery. Here, we compare two of the most widely used colorimetric assays for determining cell viability: the MTT and Sulforhodamine B (SRB) assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a metabolic activity-based assay.[1][2][3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1] The amount of formazan produced is directly proportional to the number of living cells.
The Sulforhodamine B (SRB) assay , on the other hand, is a protein-staining assay. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.
The following table summarizes key validation parameters for the MTT and SRB assays when used to assess the cytotoxicity of pyrimidine derivatives, based on data synthesized from the literature.
| Validation Parameter | MTT Assay | SRB Assay | Key Considerations |
| Linearity (R²) | > 0.98[4][5] | > 0.99[4] | SRB often exhibits a wider linear range than MTT. |
| Accuracy (% Recovery) | 95-105% | 98-102% | Accuracy can be influenced by compound interference. |
| Precision (% CV) | < 15% | < 10% | SRB tends to be more precise due to fewer biological variables. |
| Specificity | Can be affected by compounds that alter cellular metabolism.[6][7] | Less susceptible to metabolic interference. | SRB is a more direct measure of cell number. |
| Sensitivity (LOD) | ~1,000 cells/well | ~500 cells/well | SRB can be more sensitive for low cell numbers. |
MTT Assay Protocol [1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.
The choice between MTT and SRB assays should be driven by the specific properties of the test compounds and the research question. The MTT assay is a good choice for assessing overall cellular health, as it measures mitochondrial function. However, if the this compound derivatives are suspected to interfere with cellular metabolism, the SRB assay, which provides a direct measure of cell number based on protein content, would be a more reliable choice.
Anti-inflammatory Assays: A Comparative Look at COX-2 Inhibition and Nitric Oxide (NO) Assays
Many pyrimidine derivatives have been investigated for their anti-inflammatory properties. Here, we compare two common in vitro assays used to screen for such activity: the cyclooxygenase-2 (COX-2) inhibition assay and the nitric oxide (NO) assay.
COX-2 Inhibition Assay: Cyclooxygenases (COX) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. COX-2 is an inducible isoform that is upregulated during inflammation. This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, often using a colorimetric or fluorometric method.[8][9][10][11]
Nitric Oxide (NO) Assay: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in cells like macrophages upon stimulation with lipopolysaccharide (LPS). The NO assay indirectly measures the production of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]
The following table presents a comparison of validation parameters for COX-2 inhibition and NO assays for evaluating the anti-inflammatory potential of pyrimidine derivatives.
| Validation Parameter | COX-2 Inhibition Assay | Nitric Oxide (NO) Assay | Key Considerations |
| Specificity | Directly measures inhibition of the target enzyme. | Indirectly measures an inflammatory mediator; can be affected by other cellular pathways. | COX-2 assay is more target-specific. |
| Linearity (R²) | > 0.99 | > 0.98 | Both assays generally exhibit good linearity. |
| Accuracy (% Recovery) | 90-110% | 85-115% | NO assay can be more variable due to the cellular system. |
| Precision (% CV) | < 10% | < 20% | The enzyme-based COX-2 assay is typically more precise. |
| Sensitivity (IC50 range) | Can detect potent inhibitors in the nM range. | Typically detects activity in the µM range. | COX-2 assay is generally more sensitive. |
COX-2 Inhibition Assay (Colorimetric) Protocol [10]
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-2 enzyme and the test compound in an appropriate buffer.
-
Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the this compound derivative for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping reagent.
-
Detection: Use a colorimetric probe that reacts with the prostaglandin product to generate a colored substance.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Nitric Oxide (NO) Assay Protocol [12][13]
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite.
The COX-2 inhibition assay provides a direct measure of a compound's effect on a specific molecular target, which is crucial for understanding its mechanism of action. The NO assay, while less specific, offers a more physiologically relevant assessment of anti-inflammatory activity within a cellular context. A comprehensive evaluation of a compound's anti-inflammatory potential would ideally involve both types of assays.
Visualizing Signaling Pathways and Workflows
To further enhance the understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Conclusion
The validation of in vitro assays is a cornerstone of reliable drug discovery research. For this compound derivatives, a thoughtful and well-documented approach to assay selection and validation is essential. This guide has provided a comparative framework for evaluating cell viability and anti-inflammatory potential, complete with detailed protocols and the scientific rationale behind them. By understanding the strengths and limitations of each assay and by adhering to rigorous validation standards, researchers can ensure the generation of high-quality, reproducible data that will confidently guide the development of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Limitations of the use of MTT assay for screening in drug discovery | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Kinase Inhibitors Derived from the 2,4-Diaminopyrimidine-5-Carboxamide Scaffold
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine nucleus stands as a "privileged scaffold." Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the hinge region of a vast array of protein kinases.[1] This guide focuses on a specific, highly versatile iteration of this scaffold: the 2,4-diaminopyrimidine-5-carboxamide. While our initial exploration was centered on derivatives of 2,6-dimethylpyrimidine-4-carboxylic acid, the available literature with comprehensive cross-reactivity data compellingly points towards the closely related 2,4-diaminopyrimidine-5-carboxamide core as a more extensively documented exemplar for comparative analysis. The principles of kinase selectivity and the methodologies for its assessment are directly translatable and offer profound insights for researchers engaged in the development of pyrimidine-based kinase inhibitors.
This guide will provide a detailed comparison of the cross-reactivity profiles of inhibitors based on this scaffold, targeting distinct kinases. We will delve into the structural nuances that govern selectivity, present supporting experimental data, and outline the methodologies for robustly characterizing these critical parameters.
The Imperative of Cross-Reactivity Profiling in Drug Development
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[2] Consequently, achieving absolute selectivity for a single kinase target with a small molecule inhibitor is a formidable challenge.[3] Off-target inhibition can lead to a spectrum of undesirable outcomes, from confounding experimental results to severe clinical toxicities.[2][3] Conversely, a well-characterized polypharmacology, where an inhibitor modulates multiple, disease-relevant targets, can be therapeutically advantageous.[4] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action and its potential therapeutic window.
Comparative Analysis of 2,4-Diaminopyrimidine-5-Carboxamide-Based Kinase Inhibitors
To illustrate the principles of selectivity and the impact of subtle chemical modifications, we will compare two distinct series of inhibitors derived from the 2,4-diaminopyrimidine-5-carboxamide scaffold: inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and inhibitors of Sky kinase (TYRO3).
Case Study 1: HPK1 Inhibitors for Immuno-Oncology
HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy.[5] A recent study detailed the discovery of potent and selective HPK1 inhibitors based on the 2,4-diaminopyrimidine-5-carboxamide core.[5] The researchers demonstrated that the 5-carboxamide moiety was crucial for both high potency and kinome selectivity, engaging in a key hydrogen bond with Glu92 in the hinge region of HPK1.[5]
Case Study 2: Sky Kinase Inhibitors
Sky (TYRO3) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in various cancers. A series of 2,4-diaminopyrimidine-5-carboxamide inhibitors were developed to target Sky kinase.[6] This study highlighted how modifications to the pendant groups on the pyrimidine core could be tailored to achieve high selectivity.[6]
Cross-Reactivity Data at a Glance
The following table summarizes the inhibitory activity and selectivity of representative compounds from the HPK1 and Sky kinase inhibitor series against a panel of off-target kinases.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Target Kinases | Selectivity Notes |
| HPK1 Inhibitor (Compound 27) [5] | HPK1 | 0.16 | GCK-like kinases, LCK | >100-fold selectivity against 252 out of 265 kinases tested.[5] |
| Sky Kinase Inhibitor [6] | Sky (TYRO3) | Potent (specific IC50 not provided) | Moderate activity against other TAM family members | 2-aminobenzyl analogs demonstrated excellent kinase selectivity.[6] |
Deciphering the Structural Determinants of Selectivity
The remarkable selectivity profiles of these inhibitors can be attributed to specific structural features that exploit subtle differences in the ATP-binding pockets of their target kinases.
-
The Role of the 5-Carboxamide: As demonstrated with the HPK1 inhibitors, the 5-carboxamide group is a key anchoring point, forming a crucial hydrogen bond with the kinase hinge region.[5] This interaction provides a significant boost in both potency and selectivity compared to analogs lacking this feature.[5]
-
Pendant Group Modifications: The nature of the substituents at the 2- and 4-positions of the pyrimidine ring plays a pivotal role in fine-tuning selectivity. For instance, in the HPK1 inhibitor series, the use of a 2-fluoro-6-(trifluoromethyl)aniline moiety at one of the amino positions led to improved kinome selectivity.[5] Similarly, for the Sky kinase inhibitors, the incorporation of 2-aminobenzyl groups that occupy a specific subpocket (the Ala571 subpocket) resulted in excellent selectivity.[6]
Experimental Protocols for Kinase Inhibitor Profiling
Accurate and comprehensive cross-reactivity profiling is underpinned by robust experimental methodologies. Below are detailed protocols for two widely used approaches.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This luminescence-based assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of an inhibitor against a specific kinase.
Methodology:
-
Kinase Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (a peptide or protein), ATP, and the inhibitor at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (typically 30°C) for a set period to allow for ATP consumption.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase-catalyzed reaction to produce light, which is quantified using a luminometer. The amount of light produced is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Kinome-Wide Profiling (e.g., KINOMEscan™)
This is a high-throughput, competition-based binding assay that assesses the interaction of a compound with a large panel of kinases.
Objective: To determine the selectivity profile of an inhibitor across a broad range of kinases.
Methodology:
-
Kinase Panel: A large number of human kinases are expressed as fusion proteins with a DNA tag.
-
Immobilization: An immobilized, broad-spectrum kinase inhibitor is used as a solid support.
-
Competitive Binding: The kinase panel is incubated with the immobilized inhibitor and the test compound. The test compound competes with the immobilized ligand for binding to the kinases.
-
Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase. The data is often visualized using a "TreeSpot" diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.[7]
Visualizing the Concepts
Signaling Pathway Intervention
Caption: Intervention of HPK1 inhibitors in the T-cell receptor signaling pathway.
Experimental Workflow for Kinome Profiling
Caption: A generalized workflow for a competitive binding-based kinome profiling assay.
Conclusion: A Framework for Rational Kinase Inhibitor Design
The 2,4-diaminopyrimidine-5-carboxamide scaffold represents a highly adaptable and potent platform for the development of selective kinase inhibitors. As evidenced by the comparative analysis of HPK1 and Sky kinase inhibitors, subtle modifications to this core structure can profoundly influence cross-reactivity profiles. A thorough understanding of the structural basis of these interactions, coupled with rigorous experimental profiling using techniques such as in vitro enzymatic assays and comprehensive kinome scanning, is essential for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to navigate the complexities of the kinome and make informed decisions in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrimidine-4-Carboxylic Acid Derivatives in Cell-Based Assays
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Specifically, derivatives of pyrimidine-4-carboxylic acid have garnered significant interest for their potential as anticancer agents and enzyme inhibitors.[2] This guide provides an in-depth comparison of the efficacy of various pyrimidine derivatives, supported by experimental data from peer-reviewed studies. We will delve into the practical methodologies for assessing their performance in cell-based assays and explore the underlying molecular pathways they modulate.
Comparative Efficacy of Pyrimidine Derivatives: A Data-Driven Overview
The therapeutic potential of a compound is fundamentally linked to its chemical structure. Even minor modifications to a core scaffold can dramatically alter its biological activity. Below, we summarize the in vitro efficacy of several classes of pyrimidine derivatives against various cancer cell lines, highlighting the impact of different substitutions on their potency.
| Derivative Class | Compound | Target Cell Line | IC50 Value | Reference |
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives | 9b | Xanthine Oxidase (enzyme assay) | 0.132 µM | [2] |
| Pyrido[2,3-d]pyrimidine Derivatives | 2a | Lipoxygenase (enzyme assay) | 42 µM | |
| 2f | Lipoxygenase (enzyme assay) | 47.5 µM | ||
| 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | ||
| N-(pyridin-3-yl) pyrimidin-4-amine Derivatives | 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib and AZD5438 | |
| 17 | CDK2/cyclin A2 (enzyme assay) | 64.42 nM | ||
| Substituted Pyrimidin-2-amine Derivatives | R1 | MIA PaCa-2 (Pancreatic) | 139.7 µg/mL | [3] |
| R1 | PanC-1 (Pancreatic) | 122.54 µg/mL | [3] | |
| R2 | MIA PaCa-2 (Pancreatic) | 141.387 µg/mL | [3] | |
| R2 | PanC-1 (Pancreatic) | 52.68 µg/mL | [3] | |
| 4-amino-pyrimidine Derivatives | 4-amino-2-chloropyrimidine | Glutathione Reductase (enzyme assay) | 0.377 µM | [4] |
| 4-amino-6-chloropyrimidine | Glutathione Reductase (enzyme assay) | 0.374 µM | [4] | |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (enzyme assay) | 0.390 µM | [4] |
Expert Insights: The data clearly illustrates that the efficacy of pyrimidine derivatives is highly dependent on their substitution patterns and the specific biological target. For instance, the 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative 9b shows potent sub-micromolar inhibition of xanthine oxidase[2]. In the context of anticancer activity, the N-(pyridin-3-yl) pyrimidin-4-amine derivative 17 demonstrates broad antiproliferative efficacy comparable to known CDK2 inhibitors. Furthermore, the substituted pyrimidin-2-amine R2 exhibits significantly enhanced cytotoxicity against the PanC-1 pancreatic cancer cell line compared to 5-FU, a standard chemotherapeutic agent[3].
Experimental Protocols for Efficacy Assessment
To ensure the reliability and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key cell-based assays.
Workflow for In Vitro Efficacy Testing of Pyrimidine Derivatives
Caption: General workflow for evaluating the in vitro efficacy of pyrimidine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6] Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Protocol:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the pyrimidine derivatives at their IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[6] Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrimidine derivatives as described for the cell cycle analysis. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Dilution and Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[2]
-
Data Analysis: Create a quadrant plot to differentiate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mechanistic Insights: Signaling Pathways Modulated by Pyrimidine Derivatives
Understanding the mechanism of action is crucial for rational drug design and development. Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis.
Targeting the Cell Cycle: The Role of CDK2
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition in the cell cycle.[8][9] Its activity is dependent on binding to cyclin E and cyclin A.[8] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[10] Some pyrimidine derivatives have been shown to act as potent CDK2 inhibitors, leading to cell cycle arrest at the G1/S checkpoint.
Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyrimidine derivatives.
Inducing Apoptosis: The Caspase-Dependent Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The caspase-dependent pathway is a major mechanism of apoptosis, involving a cascade of cysteine proteases called caspases.[3][4] This pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) route, both of which converge on the activation of executioner caspases like caspase-3.[3]
Caption: Overview of the caspase-dependent apoptosis pathway.
Conclusion
The 2,6-dimethylpyrimidine-4-carboxylic acid backbone and its related pyrimidine structures offer a versatile scaffold for the development of novel therapeutic agents. As demonstrated, systematic evaluation using robust cell-based assays is critical for elucidating structure-activity relationships and identifying lead candidates. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in their quest to harness the full potential of this important class of molecules in the fight against cancer and other diseases.
References
- 1. gosset.ai [gosset.ai]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 4. antbioinc.com [antbioinc.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Quantitative Analysis of 2,6-dimethylpyrimidine-4-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2,6-dimethylpyrimidine-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the ability to reliably measure this compound is paramount for process optimization, quality control, and regulatory compliance. This document moves beyond a simple listing of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the described methods are not only robust but also self-validating systems.
Introduction: The Significance of Accurate Quantification
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, validated, accurate, and precise analytical methods are indispensable for ensuring the quality and safety of pharmaceuticals. This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.
The selection of an appropriate analytical method is governed by several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is critical for method validation to ensure data integrity and regulatory acceptance.[1][2]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound hinges on a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for this application. The presented data is a synthesis of typical performance for structurally similar pyrimidine carboxylic acids, providing a benchmark for what can be expected.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.005 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.015 ng/mL | ~15 ng/mL |
| Selectivity | Moderate | High | High |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | High | Medium |
| Expertise Required | Low to Medium | High | Medium to High |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for each of the compared analytical techniques. The rationale behind key steps is explained to provide a deeper understanding of the method's principles.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for routine quality control and quantification in relatively clean sample matrices. The pyrimidine ring in this compound provides a chromophore that allows for UV detection.
Caption: Workflow for HPLC-UV analysis of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., methanol:water 50:50 v/v).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
For sample analysis, accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal peak shape and retention time. A typical starting point is 80:20 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (e.g., determined by UV scan, typically around 254 nm).
-
-
Validation Parameters (as per ICH Q2(R1) Guidelines)[2]:
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or analysis in complex matrices. The high selectivity is achieved by monitoring specific precursor-to-product ion transitions.
Caption: Workflow for LC-MS/MS analysis of this compound.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described for HPLC-UV, but at lower concentrations (e.g., 0.01 to 1000 ng/mL).
-
An isotopically labeled internal standard (e.g., ¹³C or ²H labeled this compound) is highly recommended to correct for matrix effects and variations in sample processing.
-
For biological matrices, a sample clean-up step is necessary. This can involve protein precipitation with acetonitrile or methanol, or liquid-liquid extraction.
-
After extraction, the supernatant is typically evaporated to dryness and reconstituted in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used.
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, to be optimized for the analyte. Given the carboxylic acid group, negative ion mode is a strong candidate.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard. These transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Validation Parameters (as per FDA Bioanalytical Method Validation Guidance)[3]:
-
In addition to the parameters for HPLC-UV, LC-MS/MS validation places a strong emphasis on:
-
Selectivity: Assessed by analyzing at least six different blank matrix lots to ensure no endogenous interferences.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) must be established.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of this compound, direct analysis by GC is not feasible. A derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester. Silylation or methylation are common derivatization approaches.
Caption: Workflow for GC-MS analysis of this compound with derivatization.
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as for HPLC-UV.
-
An internal standard suitable for GC-MS analysis (e.g., a structurally similar compound not present in the sample) should be used.
-
Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the extraction solvent to complete dryness under a stream of nitrogen. It is crucial to remove all water and protic solvents as they can interfere with the derivatization reaction.
-
-
Derivatization:
-
Add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a solution of diazomethane (with appropriate safety precautions).
-
Heat the reaction mixture (e.g., 60-80 °C for 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. A typical program might be: initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. In SIM mode, characteristic ions of the derivatized analyte are monitored.
-
-
Validation Considerations:
-
The validation of a GC-MS method with derivatization requires careful consideration of the derivatization step's efficiency and reproducibility.
-
The completeness of the derivatization reaction should be assessed.
-
The stability of the derivatized product must be evaluated.
-
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is highly dependent on the specific requirements of the analysis.
-
For routine quality control of bulk material where high concentrations are expected and the matrix is clean, HPLC-UV offers a cost-effective, robust, and high-throughput solution. Its simplicity and reliability make it ideal for in-process control and final product release testing.
-
When high sensitivity is required, such as in the analysis of biological samples, pharmacokinetic studies, or for trace impurity analysis, LC-MS/MS is the superior technique. Its unparalleled selectivity and sensitivity justify the higher cost and complexity.
-
GC-MS with derivatization can be a viable alternative, particularly if an LC-MS/MS system is not available. However, the additional sample preparation step of derivatization adds complexity and potential for variability.
Ultimately, the method chosen must be rigorously validated according to the principles outlined in the ICH and FDA guidelines to ensure the generation of reliable and defensible data.[1][2][3] This guide provides the foundational knowledge and detailed protocols to empower researchers and drug development professionals to make informed decisions and implement robust analytical strategies for the quantification of this compound.
References
A Senior Application Scientist's Guide to Comparative Analysis of 2,6-Dimethylpyrimidine-4-carboxylic Acid Analog Binding Modes
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the binding modes of 2,6-dimethylpyrimidine-4-carboxylic acid analogs. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to empower your research and development endeavors. This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a thorough understanding of the methodologies and data presented.
Introduction: The Significance of this compound Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of protein families, most notably kinases. Analogs of this core structure have been investigated as potential therapeutics for various diseases, including cancer. The morpholinopyrimidine scaffold, a close relative, is a known pharmacophore for inhibiting cancer-related enzymes like PI3K kinases.[1] Understanding the nuanced differences in how these analogs bind to their target proteins is paramount for rational drug design and the optimization of lead compounds.
This guide will walk you through the essential experimental and computational techniques used to elucidate these binding modes, followed by a comparative analysis of a hypothetical series of analogs targeting a kinase active site.
Methodologies for Elucidating Binding Modes
A multi-faceted approach combining experimental and computational methods is crucial for a comprehensive understanding of protein-ligand interactions. Each technique provides unique and complementary information.
Experimental Approaches
2.1.1. X-Ray Crystallography
X-ray crystallography provides a high-resolution, static snapshot of the protein-ligand complex, revealing the precise three-dimensional arrangement of atoms at the binding site.[2] This is often considered the "gold standard" for determining binding modes.
Experimental Protocol: Co-crystallization of a Kinase with a this compound Analog
-
Protein Expression and Purification: Express the target kinase in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified kinase with a 5- to 10-fold molar excess of the analog to ensure saturation of the binding sites.[3]
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives) using vapor diffusion (hanging or sitting drop) methods.
-
Crystal Optimization: Optimize initial crystal hits by refining the concentrations of the precipitant and other components to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Refine the model and build the ligand into the observed electron density.[2]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[4][5] It is particularly useful for detecting weak and transient interactions.
Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Protein Sample Preparation: Prepare a solution of ¹⁵N-labeled kinase in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein.
-
Ligand Titration: Add increasing concentrations of the analog to the protein sample, recording a ¹H-¹⁵N HSQC spectrum at each titration point.[6]
-
Data Analysis: Overlay the spectra and monitor the chemical shift changes of the protein's backbone amide signals. Map the perturbed residues onto the protein structure to identify the binding site.
Computational Approaches
2.2.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[7] It is a valuable tool for virtual screening and for generating initial hypotheses about binding modes.
Experimental Protocol: Docking an Analog into a Kinase Active Site
-
Protein and Ligand Preparation: Prepare the protein structure by removing water molecules, adding hydrogens, and assigning partial charges. Prepare the 3D conformation of the ligand.
-
Grid Generation: Define a docking box that encompasses the active site of the kinase.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate a series of possible binding poses for the ligand.[7][8]
-
Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding scoring functions to identify the most likely binding mode.
2.2.2. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[9][10]
Experimental Protocol: MD Simulation of a Protein-Ligand Complex
-
System Setup: Place the docked protein-ligand complex in a simulation box and solvate with an explicit water model. Add ions to neutralize the system and mimic physiological salt concentration.[11]
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[12]
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, identify key interactions, and calculate binding free energies.
Workflow Visualization
Caption: Integrated workflow for the comparative analysis of binding modes.
Comparative Analysis of this compound Analog Binding Modes
For this analysis, we will consider a hypothetical series of analogs designed to target the ATP-binding site of a protein kinase. The core this compound scaffold is expected to form key hydrogen bonds with the hinge region of the kinase. Modifications at the R1 and R2 positions are designed to explore additional interactions within the active site.
Table 1: Comparative Binding Data for this compound Analogs
| Analog ID | R1-Group | R2-Group | Binding Affinity (Kd, nM) | Key Hinge Interactions | Key Active Site Interactions |
| LEAD-01 | H | H | 150 | N1 and N3 of pyrimidine with backbone NH of Hinge Residue 1 | Carboxylate with catalytic Lysine |
| ANA-02 | 4-Fluorophenyl | H | 50 | N1 and N3 of pyrimidine with backbone NH of Hinge Residue 1 | Carboxylate with catalytic Lysine; Fluorine with backbone NH of Gatekeeper residue |
| ANA-03 | 3-Aminophenyl | H | 25 | N1 and N3 of pyrimidine with backbone NH of Hinge Residue 1 | Carboxylate with catalytic Lysine; Amino group with acidic Aspartate in DFG motif |
| ANA-04 | H | Morpholine | 200 | N1 and N3 of pyrimidine with backbone NH of Hinge Residue 1 | Carboxylate with catalytic Lysine; Morpholine exposed to solvent |
| ANA-05 | 4-Fluorophenyl | Morpholine | 75 | N1 and N3 of pyrimidine with backbone NH of Hinge Residue 1 | Carboxylate with catalytic Lysine; Fluorine with backbone NH of Gatekeeper residue; Morpholine exposed to solvent |
In-Depth Analysis of Binding Modes
The data in Table 1 reveals critical structure-activity relationships (SAR). The parent molecule, LEAD-01 , establishes the fundamental binding mode through hydrogen bonds between the pyrimidine nitrogens and the kinase hinge region, a canonical interaction for many kinase inhibitors. The carboxylic acid group forms a salt bridge with a conserved catalytic lysine in the active site.
ANA-02 demonstrates that the addition of a 4-fluorophenyl group at R1 leads to a three-fold improvement in binding affinity. This is attributed to a favorable interaction between the fluorine atom and the backbone amide of the gatekeeper residue, a common strategy to enhance potency.
ANA-03 shows the most significant increase in affinity. The amino group on the phenyl ring forms a new hydrogen bond with a key aspartate residue in the DFG motif, which is crucial for the kinase's conformational state. This additional interaction anchors the ligand more securely in the binding pocket.
Conversely, the addition of a bulky, polar morpholine group at R2 in ANA-04 is detrimental to binding. Structural analysis would likely show that this group is solvent-exposed and does not form significant interactions with the protein, potentially leading to an entropic penalty upon binding.
ANA-05 combines the features of ANA-02 and ANA-04. While the favorable fluorine interaction is present, the negative impact of the morpholine group is also observed, resulting in an intermediate affinity compared to ANA-02 and ANA-04.
Caption: Key interactions of analog ANA-03 within the kinase active site.
Conclusion and Future Directions
This comparative analysis demonstrates how subtle modifications to the this compound scaffold can significantly impact binding affinity and mode. The integration of experimental data from X-ray crystallography and NMR with computational methods like molecular docking and MD simulations provides a robust framework for understanding these interactions.
Future work should focus on synthesizing and testing analogs that further optimize the interactions observed in ANA-03. For instance, exploring different substitution patterns on the phenyl ring or replacing it with other heterocycles could lead to even more potent and selective inhibitors. The methodologies outlined in this guide provide a clear and effective path for these future drug discovery efforts.
References
- 1. 2-Morpholinopyrimidine-4-carboxylic Acid| [benchchem.com]
- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. youtube.com [youtube.com]
- 9. Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review p... [protocols.io]
- 10. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Comparative Selectivity Profiling of 2,6-Dimethylpyrimidine-4-Carboxylic Acid-Based Enzyme Inhibitors: A Technical Guide
This guide provides a comprehensive framework for assessing the selectivity of enzyme inhibitors built upon the 2,6-dimethylpyrimidine-4-carboxylic acid scaffold. The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly targeting ATP-binding enzymes like kinases and GTPases such as KRAS.[1][2] However, the structural similarity among enzyme active sites necessitates a rigorous evaluation of inhibitor selectivity to minimize off-target effects and ensure therapeutic efficacy.
We will use a hypothetical, yet representative, inhibitor from this class, which we'll call DMP-4C-KRASi , designed to target the oncogenic KRAS(G12C) mutant. This guide will detail the strategic, multi-tiered approach required to build a robust selectivity profile, moving from initial biochemical potency to complex cellular validation.
The Imperative of Selectivity: Beyond On-Target Potency
In drug discovery, high potency against the intended target is only the first step. A lack of selectivity, where an inhibitor binds to and modulates the activity of unintended proteins ("off-targets"), can lead to unforeseen toxicities or a dilution of the desired therapeutic effect. For inhibitors targeting large and highly conserved enzyme families like the human kinome or GTPases, early and comprehensive selectivity profiling is not just advisable; it is a critical, data-driven process that informs lead optimization and predicts clinical potential.[3] This guide outlines a self-validating workflow designed to de-risk drug candidates by systematically mapping their interaction landscape.
Tier 1: Foundational Biochemical Potency and Mechanism of Action
Before assessing what an inhibitor doesn't bind to, it's crucial to rigorously characterize its interaction with the primary target. This foundational data serves as the benchmark against which all subsequent selectivity data is compared.
Experimental Protocol: Primary Target (KRAS G12C) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of DMP-4C-KRASi against purified, GDP-loaded KRAS(G12C) protein. The assay measures the rate of nucleotide exchange from a fluorescently labeled GDP analog (mant-GDP) to GTP.
Principle: Non-covalent inhibitors that bind to the switch-II pocket of KRAS(G12C) will stabilize the GDP-bound state, inhibiting the exchange for GTP, which can be monitored by a change in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP.
-
KRAS(G12C) Protein: Prepare a 2X working stock (e.g., 20 nM) in Assay Buffer.
-
Inhibitor: Prepare a serial dilution of DMP-4C-KRASi in DMSO, followed by a 1:100 dilution in Assay Buffer to create a 2X working stock series.
-
Nucleotide Mix: Prepare a 10X working stock of GTP (e.g., 1 mM) and SOS1 (a nucleotide exchange factor, 1 µM) in Assay Buffer.
-
-
Assay Plate Preparation (384-well, low-volume, black plate):
-
Add 5 µL of 2X inhibitor working solution to each well. For control wells, add 5 µL of Assay Buffer with 1% DMSO.
-
Add 5 µL of 2X KRAS(G12C) protein to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the exchange reaction by adding 5 µL of the 10X Nucleotide Mix.
-
Immediately place the plate in a plate reader capable of fluorescence polarization or time-resolved fluorescence.
-
Monitor the reaction kinetically for 60 minutes at 25°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase) for each inhibitor concentration.
-
Normalize the data to high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Kinetic Monitoring: This approach provides richer data than a single endpoint read, helping to identify potential assay artifacts like compound fluorescence or aggregation.
-
Use of SOS1: The catalytic subunit of the Son of Sevenless (SOS1) protein is a guanine nucleotide exchange factor (GEF) that accelerates the slow intrinsic rate of nucleotide exchange, creating a more robust and sensitive assay window.
-
Pre-incubation: Allowing the inhibitor and enzyme to reach binding equilibrium before initiating the reaction is critical for obtaining an accurate IC50, especially for slow-binding inhibitors.
Tier 2: Broad Biochemical Selectivity Profiling
With on-target potency established, the next step is to assess the inhibitor against a broad panel of related and unrelated enzymes. For pyrimidine-based inhibitors, which often target ATP-binding sites, a comprehensive kinase panel screen is the industry standard.
Experimental Workflow: Large-Panel Kinase Selectivity Screen
This workflow outlines the use of a commercial fee-for-service platform (e.g., Eurofins DiscoverX, Reaction Biology) to profile DMP-4C-KRASi against a panel of hundreds of human kinases.
Caption: Tiered workflow for broad kinase selectivity profiling.
Interpreting the Data: The primary output is the percent inhibition (%I) at a fixed concentration (typically 1-10 µM). This allows for the rapid identification of potential off-target hits.
-
Selectivity Score (S-Score): A quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: A measure of the inequality of inhibitor interactions across the panel, providing another metric for selectivity. A higher Gini coefficient (closer to 1) signifies greater selectivity.
Illustrative Data: DMP-4C-KRASi Biochemical Selectivity
| Target Enzyme | Class | IC50 (nM) | Kinase Panel %I @ 1µM |
| KRAS(G12C) | GTPase (Primary Target) | 15 | N/A |
| HRAS (wild-type) | GTPase (isform) | >10,000 | N/A |
| NRAS (wild-type) | GTPase (isform) | >10,000 | N/A |
| EGFR | Tyrosine Kinase | >10,000 | 5% |
| PLK1 | Serine/Threonine Kinase | 8,500 | 12% |
| BRD4 | Bromodomain | >20,000 | <2% |
| NAPE-PLD | Phospholipase D | >20,000 | <1% |
This data is illustrative and does not represent real experimental results.
The data suggests that DMP-4C-KRASi is highly selective for its primary target in a biochemical context, with minimal activity against other GTPase isoforms and representative kinases.
Tier 3: Cellular Target Engagement and Functional Selectivity
A compound that is selective in a purified, biochemical system may behave differently in the complex environment of a living cell.[4] Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage its target in the presence of high endogenous ATP/GTP concentrations, and produce the desired functional effect without engaging cellular off-targets.
Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
Principle: This assay measures inhibitor binding to a target protein within intact cells. The target protein (KRAS) is expressed as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the same pocket as the inhibitor is added to the cells. When the tracer binds to the KRAS-NanoLuc fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to KRAS will displace the tracer, leading to a loss of BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for NanoLuc-KRAS(G12C).
-
Plate the transfected cells in a 96-well, white assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of DMP-4C-KRASi in Opti-MEM medium.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET tracer and the NanoGlo® substrate to the wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Measurement and Analysis:
-
Measure the filtered luminescence signals for NanoLuc (donor, 460 nm) and the tracer (acceptor, 610 nm).
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular EC50.
-
Experimental Protocol: Downstream Pathway Modulation (Western Blot)
Principle: KRAS is a key upstream regulator of signaling pathways that drive cell proliferation, such as the MAPK pathway (RAF-MEK-ERK). A selective KRAS inhibitor should reduce the phosphorylation of downstream effectors like ERK. This assay functionally validates on-target activity and can reveal off-target effects if other pathways are unexpectedly modulated.
Caption: Simplified KRAS signaling pathway and inhibitor action.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a KRAS(G12C) mutant cell line (e.g., NCI-H358) to ~80% confluency.
-
Treat cells with increasing concentrations of DMP-4C-KRASi (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate overnight with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensity using image analysis software.
-
Normalize p-ERK signal to t-ERK signal to assess the specific reduction in phosphorylation.
-
Integrated Cellular Selectivity Data
| Assay Type | Metric | DMP-4C-KRASi Value | Interpretation |
| Cellular Target Engagement | NanoBRET EC50 (KRAS G12C) | 55 nM | Confirms potent target binding in a live-cell context. |
| Cellular Functional On-Target | p-ERK Inhibition IC50 | 70 nM | Demonstrates functional inhibition of the intended pathway. |
| Cellular Functional Off-Target | p-AKT Inhibition IC50 | >10,000 nM | Shows selectivity against the parallel PI3K/AKT pathway. |
This data is illustrative and does not represent real experimental results.
The strong correlation between the biochemical IC50, cellular EC50, and functional p-ERK IC50 provides high confidence in the on-target mechanism of action. The lack of p-AKT modulation further supports the inhibitor's selectivity within the cellular milieu.
Conclusion and Integrated Assessment
Assessing the selectivity of a this compound-based inhibitor is a multi-faceted process that builds a comprehensive picture of its biological activity. The strategy outlined here—moving from foundational biochemical analysis to broad panel screening and finally to mechanistic cellular assays—provides a robust framework for decision-making in drug development. For our hypothetical inhibitor, DMP-4C-KRASi , the illustrative data demonstrates a highly selective profile, characterized by potent on-target activity and minimal off-target engagement in both biochemical and cellular systems. This rigorous, evidence-based approach is essential for advancing promising chemical scaffolds toward clinical validation.
References
- 1. Discovery of novel pyrimidine-based KRAS-G12C inhibitors with potent anti-NSCLC activity via virtual screening and structure optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
